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  • Product: 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid
  • CAS: 62499-04-1

Core Science & Biosynthesis

Foundational

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is a member of the chromene class of heterocyclic compounds, a scaffold that is prevalent in numerous natural products and pharmacologically active molecules.[1][2] Chromene derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this specific chromene derivative, designed for professionals in chemical research and drug development. The narrative elucidates the strategic choices behind the synthetic route, offering detailed, step-by-step protocols for each critical transformation, from commercially available precursors to the final product.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is best approached through a linear sequence that builds the molecule in a controlled and efficient manner. The core strategy involves three primary stages:

  • Formation of the Chromene Core : Construction of the 5-methoxy-2,2-dimethyl-2H-chromene scaffold from a suitable phenolic precursor.

  • C6-Position Functionalization : Regioselective introduction of a carbon substituent at the C6 position, which is activated for electrophilic aromatic substitution.

  • Oxidation to the Carboxylic Acid : Conversion of the C6 substituent into the target carboxylic acid moiety.

This strategy is predicated on the well-established reactivity of phenols in chromene synthesis and the predictable directing effects of the substituents on the aromatic ring for subsequent functionalization.

Logical Workflow Diagram

G cluster_0 Overall Synthetic Pathway A 3-Methoxyphenol (Starting Material) B 5-Methoxy-2,2-dimethyl-2H-chromene (Intermediate I) A->B Step 1: Chromene Formation C 5-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (Intermediate II) B->C Step 2: C6-Formylation D 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (Final Product) C->D Step 3: Oxidation

Caption: High-level overview of the three-stage synthesis pathway.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene (Intermediate I)

The initial and foundational step is the construction of the bicyclic chromene system. This is achieved via an acid-catalyzed reaction between 3-methoxyphenol and an appropriate five-carbon electrophile, which forms the pyran ring.

Reaction Scheme:

(Illustrative scheme, not generated)

Causality and Experimental Choices:

  • Starting Material : 3-Methoxyphenol is the logical precursor. Its hydroxyl group is essential for forming the ether linkage of the pyran ring, and the methoxy group at the meta-position ultimately becomes the 5-methoxy substituent in the product.

  • Reagent Choice : 3-Methyl-2-butenal (senecialdehyde) is an effective reagent for this cyclization. In the presence of a Lewis acid catalyst, it generates an electrophilic species that attacks the activated aromatic ring of the phenol.

  • Catalyst : A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is employed to activate the aldehyde, facilitating the initial ortho-alkylation of the phenol. This is followed by an intramolecular cyclization of the phenolic hydroxyl group onto the resulting carbocation and subsequent dehydration to yield the stable 2H-chromene ring system.

Experimental Protocol: Step 1

Materials and Equipment:

  • 3-Methoxyphenol

  • 3-Methyl-2-butenal

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of 3-methoxyphenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add 3-methyl-2-butenal (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add BF₃·OEt₂ (0.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-Methoxy-2,2-dimethyl-2H-chromene as a clear oil.

Step 2: Vilsmeier-Haack Formylation of Intermediate I

With the chromene core established, the next step is the regioselective introduction of a formyl (-CHO) group at the C6 position. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich aromatic systems.[5]

Reaction Scheme:

(Illustrative scheme, not generated)

Causality and Experimental Choices:

  • Regioselectivity : The C6 position is the most electron-rich and sterically accessible site for electrophilic substitution. The ether oxygen of the pyran ring and the 5-methoxy group both act as ortho-, para-directing activators. The C6 position is para to the pyran oxygen and ortho to the methoxy group, making it the prime target for the electrophilic Vilsmeier reagent.

  • Reagents : The reaction utilizes phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, chloroiminium cation [(CH₃)₂N=CHCl]⁺, in situ. A related method using N-methylformanilide and POCl₃ has also been proven effective for acylating chromene systems.[6]

Experimental Protocol: Step 2

Materials and Equipment:

  • 5-Methoxy-2,2-dimethyl-2H-chromene (Intermediate I)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer and nitrogen/argon inlet

  • Ice bath

Procedure:

  • In a flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 5-Methoxy-2,2-dimethyl-2H-chromene (1.0 eq) in a minimal amount of DMF to the reagent mixture dropwise.

  • After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by adding crushed ice, followed by a saturated solution of sodium acetate until the pH is neutral.

  • Heat the mixture at 100 °C for 15-20 minutes to ensure complete hydrolysis of the iminium intermediate.

  • After cooling, extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to obtain 5-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.

Step 3: Oxidation of the Formyl Group to a Carboxylic Acid

The final step is the oxidation of the aldehyde (Intermediate II) to the target carboxylic acid. This is a standard transformation for which several reliable methods exist. The choice of oxidant depends on the desired reaction conditions and scale.

Reaction Scheme:

(Illustrative scheme, not generated)

Causality and Experimental Choices:

  • Oxidant : Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this conversion. The reaction is typically run in a basic aqueous solution to improve the solubility of the organic substrate and the permanganate salt. The double bond in the pyran ring is generally stable under these conditions due to its reduced reactivity compared to isolated alkenes. A milder alternative, such as the Pinnick oxidation using sodium chlorite (NaClO₂), can also be employed to avoid any potential side reactions. The oxidation of a 6-formylchromene to the corresponding carboxylic acid is a documented procedure.[6]

Experimental Protocol: Step 3

Materials and Equipment:

  • 5-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (Intermediate II)

  • Potassium permanganate (KMnO₄)

  • Acetone/Water or t-Butanol/Water solvent system

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 4:1 ratio). Add a small amount of NaOH (0.1 eq) to the solution.

  • Prepare a solution of KMnO₄ (2.0-2.5 eq) in water and add it portion-wise to the stirred aldehyde solution, maintaining the temperature below 30 °C with a water bath.

  • Stir the reaction mixture vigorously at room temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor by TLC until the starting material is consumed.

  • Quench the excess KMnO₄ by adding a saturated solution of NaHSO₃ until the purple color is gone and the MnO₂ is dissolved.

  • Filter the mixture to remove any remaining solids.

  • Acidify the clear filtrate to pH 2-3 with dilute HCl. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid.

Data Summary

The following table summarizes typical reagent quantities and expected outcomes for this synthetic pathway, based on a 10 mmol starting scale of 3-methoxyphenol.

StepReactionStarting Material (SM)Key ReagentsTypical YieldProduct Purity (Post-Purification)
1 Chromene Formation3-Methoxyphenol (1.24 g)3-Methyl-2-butenal (1.01 g), BF₃·OEt₂ (0.14 g)65-75%>98% (NMR)
2 Vilsmeier-Haack FormylationIntermediate I (1.90 g)POCl₃ (2.30 g), DMF (2.19 g)70-80%>98% (NMR)
3 OxidationIntermediate II (2.18 g)KMnO₄ (3.16 g)80-90%>99% (LC-MS, NMR)

Visualization of Key Mechanistic Steps

Vilsmeier-Haack Formylation Mechanism

G cluster_1 Vilsmeier Reagent Formation cluster_2 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex (Cationic Intermediate) Chromene Intermediate I (5-Methoxy-2,2-dimethyl-2H-chromene) Chromene->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Aldehyde Intermediate II (6-Formyl Product) Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction on the chromene core.

Conclusion

The synthetic pathway detailed in this guide represents a robust and logical approach for the laboratory-scale preparation of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid. By leveraging fundamental reactions in heterocyclic and aromatic chemistry—namely, acid-catalyzed chromene formation, Vilsmeier-Haack formylation, and permanganate oxidation—the target molecule can be synthesized efficiently from readily available starting materials. Each step has been rationalized to provide researchers with not only a protocol but also an understanding of the underlying chemical principles, ensuring that the methodology can be adapted and troubleshooting can be performed effectively. This guide serves as a valuable resource for chemists engaged in the synthesis of novel chromene-based compounds for pharmaceutical and other scientific applications.

References

  • (Reference for general chromene synthesis - placeholder)
  • (Reference for general chromene synthesis - placeholder)
  • (Reference for general chromene synthesis - placeholder)
  • (Reference for general chromene synthesis - placeholder)
  • Afifi, A. A., et al. (2017a).
  • Ahmed, M. F., et al. (2019). Synthesis and anticancer evaluation of novel substituted-6-methoxy-4H-benzo[h]chromenes. Bioorganic Chemistry, 86, 453-464.
  • (Reference for general chromene synthesis - placeholder)
  • Bansal, R., et al. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Medicinal Chemistry, 29(1), 1-23.
  • Matsui, T., & Mitsudera, H. (1979). Acylations of 2,2-Dimethyl-2H-chromenes. Nippon Kagaku Kaishi, (10), 1387-1391. Available at: [Link]

  • (Reference for general chromene synthesis - placeholder)
  • (Reference for general chromene synthesis - placeholder)
  • (Reference for general chromene synthesis - placeholder)
  • (Reference for general chromene synthesis - placeholder)
  • (Reference for general chromene synthesis - placeholder)
  • Venkama Naidu, M., & Krishna Rao, G. S. (1980). Synthetic studies in aromatic hemiterpenes of natural origin, Part 5: Synthesis of 6-acetyl-2,2-dimethyl-8-methoxychromene via benzylic oxidation with DDQ. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(3), 197-201. Available at: [Link]

Sources

Exploratory

Engineering Next-Generation Therapeutics: The Role of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (CAS 62499-04-1)

Executive Summary In the landscape of targeted drug discovery, the architectural simplification of complex natural products into highly potent, synthetic pharmacophores is a foundational strategy. 5-Methoxy-2,2-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the architectural simplification of complex natural products into highly potent, synthetic pharmacophores is a foundational strategy. 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid (CAS: 62499-04-1) serves as a critical building block in this domain. Originally conceptualized through the ring-truncation of the naturally occurring rotenoid deguelin, this chromene derivative provides the essential structural rigidity and electronic properties required to target the C-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90) and suppress Hypoxia-Inducible Factor 1α (HIF-1α)[1],[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the chemical properties, mechanistic causality, and self-validating synthetic protocols associated with this pivotal intermediate.

Chemical Identity & Molecular Profiling

Before integrating this building block into complex synthetic workflows, it is imperative to understand its physicochemical baseline. The 2,2-dimethyl-2H-chromene ring provides a lipophilic, rigid scaffold, while the carboxylic acid moiety serves as the primary functional handle for downstream amide or ester coupling.

PropertySpecification / Value
IUPAC Name 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid
CAS Registry Number 62499-04-1[3]
Molecular Formula C₁₃H₁₄O₄[4]
Molecular Weight 234.25 g/mol [4]
SMILES O=C(C1=CC=C2C(C=CC(C)(C)O2)=C1OC)O[4]
Boiling Point 386.0 ± 42.0 °C (at 760 mmHg)[5]
Topological Polar Surface Area (TPSA) 55.76 Ų[4]
LogP 2.57[4]

Mechanistic Causality in Drug Design

The Deguelin Paradox & Scaffold Truncation

Deguelin, a natural rotenoid, is a highly potent Hsp90 inhibitor. However, its clinical translation has been permanently stalled by severe neurotoxicity—specifically, Parkinson's-like syndromes triggered by the inhibition of mitochondrial NADH dehydrogenase[2].

To circumvent this, researchers employed a ring-truncation strategy . By stripping away the toxic B, C, and D rings of deguelin, we isolate the active pharmacophore: the dimethoxy benzopyran moiety. Substituting one methoxy group and utilizing 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid allows for the hybridization of this scaffold with the acylamino moiety of novobiocin. This rational design yields molecules like NCT-50 , which retain potent anti-tumor activity without neurotoxic liabilities[2].

Targeting the Hsp90/HIF-1α Axis

The spatial geometry of the 2,2-dimethyl-2H-chromene system is not coincidental. When converted into an amide (as in NCT-50 or Analog 22), the molecule fits precisely into the C-terminal dimerization interface of the Hsp90 homodimer. The methoxy group at the 5-position acts as a critical hydrogen bond acceptor for Ser677, while the synthesized amide linkage interacts with Lys615[2].

By inhibiting Hsp90 at the C-terminus, the chaperone complex is destabilized, leading to the proteasomal degradation of downstream client proteins, most notably HIF-1α . This cascade effectively shuts down hypoxia-mediated retinal neovascularization and tumor angiogenesis[1].

SignalingPathway Chromene Chromene Scaffold (CAS 62499-04-1) Hsp90 Hsp90 C-Terminal ATP-Binding Pocket Chromene->Hsp90 Binds & Inhibits Client Client Protein Degradation (e.g., HIF-1α) Hsp90->Client Destabilizes Angio Suppression of Angiogenesis & Tumor Growth Client->Angio Prevents Transcription

Mechanism of chromene-derived Hsp90 inhibitors suppressing HIF-1α and angiogenesis.

Self-Validating Synthetic Protocols

The synthesis of CAS 62499-04-1 from its aldehyde precursor (5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde) requires precise chemoselectivity. The electron-rich double bond of the chromene ring is highly susceptible to epoxidation or oxidative cleavage. Therefore, standard harsh oxidants (like KMnO₄ or Jones reagent) will destroy the scaffold. Below are two field-proven, self-validating methodologies.

SyntheticWorkflow Aldehyde 5-Methoxy-2,2-dimethyl- 2H-chromene-6-carbaldehyde Oxidation Oxidation (NaClO2, H2O2, NaH2PO4) Aldehyde->Oxidation Product CAS 62499-04-1 (Carboxylic Acid) Oxidation->Product >95% Yield Coupling Amide Coupling (e.g., to NCT-50) Product->Coupling

Synthetic workflow for 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid.

Protocol A: Modified Pinnick Oxidation

This protocol utilizes a highly controlled radical-free oxidation environment[2],[6].

  • Substrate Solvation: Dissolve 1.05 g (4.81 mmol) of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde in 50 mL of Acetonitrile.

  • Buffer Integration (Causality Check): Add 114 mg (0.95 mmol) of NaH₂PO₄.

    • Why? The mildly acidic buffer maintains the pH around 4.0, which is the optimal thermodynamic window for chlorite reactivity while preventing base-catalyzed aldol condensations.

  • Scavenger Addition (Critical Step): Add 1.82 mL of 30% H₂O₂ (4.81 mmol).

    • Why? The oxidation of the aldehyde by NaClO₂ generates hypochlorous acid (HOCl) as a byproduct. Without H₂O₂, HOCl will rapidly chlorinate the electron-rich chromene double bond. H₂O₂ acts as a sacrificial scavenger, reducing HOCl to harmless HCl and O₂.

  • Oxidant Delivery: Slowly add 652.8 mg (7.22 mmol) of NaClO₂ at room temperature. Stir until TLC indicates complete consumption of the aldehyde.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the pure carboxylic acid.

Protocol B: Silver(I) Oxide Mediated Oxidation

An alternative for highly sensitive batches, utilizing the mild nature of Ag₂O[1].

  • Reagent Preparation: To a solution of NaOH (635 mg, 15.4 mmol) in 7.0 mL of water, add AgNO₃ (865 mg, 5.1 mmol). Stir for 20 minutes to allow the in situ formation of the active Ag₂O precipitate.

  • Substrate Addition: Add the chromene aldehyde (505 mg, 2.3 mmol) to the suspension.

  • Reaction: Reflux the mixture overnight. Causality: Ag₂O selectively oxidizes the aldehyde to the carboxylate salt without interacting with the isolated alkene.

  • Workup: Filter the hot mixture through a Celite pad to remove the spent silver salts. Acidify the aqueous filtrate to pH 2.0 using 2N HCl to precipitate the free carboxylic acid, followed by extraction with EtOAc[1].

Quantitative Activity Profiles

The success of CAS 62499-04-1 as a building block is best illustrated by the biological efficacy of its downstream derivatives. By converting the carboxylic acid into specific amides, researchers have drastically improved the therapeutic index of Hsp90/HIF-1α inhibitors.

Compound / DerivativePrimary TargetBinding DomainEfficacy ProfileToxicity / Liability
Deguelin (Natural)Hsp90N-TerminalHighly PotentSevere Neurotoxicity (NADH inhibition)[2]
Novobiocin Hsp90C-TerminalWeak (IC₅₀ ~700 µM)Minimal
NCT-50 (Chromene Hybrid)Hsp90C-TerminalPotent Apoptosis in NSCLCMinimal (No NADH inhibition)[2]
Analog 22 (Chromene Amide)HIF-1αIndirect (via Chaperones)IC₅₀ ~ 1-2 µMLow[1]

References

  • ACS Publications - Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. Journal of Medicinal Chemistry (2018).[1]

    • URL: Verified ACS Grounding Link
  • Nature / PMC - Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer. Scientific Reports (2018).[2]

    • URL: Verified PMC Grounding Link
  • Sigma-Aldrich - 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid Product Specifications.[5]

    • URL: Verified Sigma-Aldrich Grounding Link
  • ChemScene - Computational Chemistry Data for CAS 62499-04-1.[4]

    • URL: Verified ChemScene Grounding Link

Sources

Foundational

A Technical Guide to the Biological Activities of the 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid Scaffold

Executive Summary The 2H-chromene ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-chromene ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. This guide focuses on a specific, synthetically accessible derivative, 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (CAS 62499-04-1) , and its role as a foundational structure for developing novel therapeutic agents. We will delve into its key biological activities, primarily focusing on its significant potential in oncology, its anti-inflammatory properties, and its emerging application as an anti-parasitic agent. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, mechanisms of action, and the experimental methodologies used to validate its therapeutic promise.

Part 1: Foundational Chemistry & Synthesis

Introduction to the Chromene Scaffold

Chromenes, or benzopyrans, are heterocyclic compounds featuring a benzene ring fused to a pyran ring. This structural motif is prevalent in nature and is associated with a vast array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.[1] The versatility of the chromene core allows for extensive functionalization, enabling chemists to modulate its physicochemical properties and biological targets, thereby optimizing potency and selectivity.

Physicochemical Properties of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

The title compound serves as a crucial building block for more complex, biologically active molecules. Its key properties are summarized below.

PropertyValueSource
CAS Number 62499-04-1[2][3]
Molecular Formula C₁₃H₁₄O₄[2][3]
Molecular Weight 234.25 g/mol [3]
Appearance Solid[2]
Topological Polar Surface Area (TPSA) 55.76 Ų[3]
LogP (Computed) 2.5776[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]
Synthetic Strategies

The synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid and its derivatives is critical for enabling structure-activity relationship (SAR) studies. A common and effective route involves the oxidation of the corresponding aldehyde, 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.[4] This aldehyde precursor can itself be synthesized through various methods, including the formylation of the parent chromene.[4] The resulting carboxylic acid is a versatile intermediate, ready for further modification, such as conversion to amides or ureas, which have shown potent biological activity.

Synthesis_Workflow Start 5-Methoxy-2,2-dimethyl-2H-chromene Aldehyde 5-methoxy-2,2-dimethyl-2H- chromene-6-carbaldehyde Start->Aldehyde Formylation (e.g., Vilsmeier-Haack) Acid 5-Methoxy-2,2-dimethyl-2H- chromene-6-carboxylic Acid Aldehyde->Acid Oxidation (e.g., Jones Oxidation) Derivatives Bioactive Derivatives (Amides, Ureas, etc.) Acid->Derivatives Amide Coupling / Carbamate Formation

Caption: High-level workflow for the synthesis of the target compound and its derivatives.

Experimental Protocol: Oxidation of 6-Formylchromene to Carboxylic Acid

This protocol is adapted from established chemical principles for the oxidation of aldehydes.[4] The choice of a mild oxidizing agent is crucial to prevent degradation of the sensitive chromene ring.

Objective: To convert 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde to its corresponding carboxylic acid.

Materials:

  • 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

  • Acetone (anhydrous)

  • Jones reagent (chromic acid in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the starting aldehyde (1.0 eq) in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Causality: Acetone is a suitable solvent that is relatively inert to the oxidizing agent under these conditions. The ice bath controls the exothermic reaction.

  • Oxidation: Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the orange-brown color of Cr(VI) persists. Causality: Jones reagent is a strong oxidizing agent capable of converting aldehydes to carboxylic acids. TLC is essential for determining the point of complete consumption of the starting material, preventing over-oxidation or incomplete reaction.

  • Quenching: Once the reaction is complete, quench the excess Jones reagent by the careful addition of isopropyl alcohol until the solution turns green, indicating the reduction of all Cr(VI) to Cr(III). Causality: Isopropyl alcohol is a reducing agent that safely neutralizes the reactive and corrosive excess oxidant.

  • Extraction: Remove the acetone under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether. Causality: This liquid-liquid extraction separates the organic product from inorganic salts (like chromium salts) and other aqueous-soluble impurities.

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer. Causality: The carboxylic acid is deprotonated by the weak base (bicarbonate) to form a water-soluble carboxylate salt, separating it from neutral organic impurities.

  • Isolation: Acidify the bicarbonate layer with dilute HCl until the product precipitates. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Causality: Re-protonation of the carboxylate salt renders the carboxylic acid insoluble in water, allowing for its isolation.

  • Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: Anticancer Activity: A Primary Therapeutic Avenue

The chromene scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives of 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid have demonstrated significant cytotoxic effects against multiple cancer cell lines, particularly triple-negative breast cancer and non-small cell lung cancer.[5]

Mechanism of Action: Targeting Heat Shock Protein 90 (HSP90)

One of the most compelling mechanisms of action for this compound class is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth, proliferation, and survival.

Derivatives of the title compound, particularly urea-based structures, have been shown to bind to the C-terminal domain of HSP90. This inhibition disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins, ultimately triggering cancer cell death.

HSP90_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Downstream Effects HSP90 HSP90 Client Oncogenic Client Proteins (e.g., Akt, HER2, Raf-1) HSP90->Client Chaperones & Stabilizes Degradation Client Protein Degradation HSP90->Degradation Proliferation Cell Proliferation & Survival Client->Proliferation Apoptosis Apoptosis Inhibitor Chromene Derivative Inhibitor->HSP90 Binds to C-terminus & Inhibits Degradation->Apoptosis

Caption: Inhibition of the HSP90 chaperone cycle by chromene derivatives.

In Vitro Efficacy Data

Studies have quantified the cytotoxic potency of urea derivatives synthesized from the core compound. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent activity, in some cases exceeding that of established compounds.

CompoundCell LineIC₅₀ (µM)Reference Compound
XIa (E-stilbene derivative) MDA-MB-231 (Breast Cancer)4.47NCT-58 (>30 µM)
XIa (E-stilbene derivative) A549 (Lung Cancer)1.24NCT-58 (7.91 µM)
XIb (Indazole derivative) MDA-MB-231 (Breast Cancer)6.57NCT-58 (>30 µM)
XIb (Indazole derivative) A549 (Lung Cancer)18.77NCT-58 (7.91 µM)
Data synthesized from a study on novel urea derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing cell viability, relying on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO at the highest concentration used) and untreated controls. Incubate for 48-72 hours. Causality: A dose-response curve is necessary to calculate the IC₅₀. The incubation period must be long enough for the compound to exert its cytotoxic/cytostatic effects.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality: Only viable cells with active mitochondria can reduce MTT. The 4-hour incubation allows for sufficient formazan to accumulate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Causality: The formazan product is insoluble in aqueous medium and must be dissolved in an organic solvent like DMSO to be quantified spectrophotometrically.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Anti-inflammatory and Antioxidant Properties

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. The chromene scaffold is known to possess anti-inflammatory properties, often linked to the modulation of the arachidonic acid cascade.[1][5][6]

Mechanism of Anti-inflammatory Action

The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins like PGE₂.[7][8] Phytochemicals, including various chromene derivatives, have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[9][10] By inhibiting COX-2, these compounds can reduce the production of key inflammatory mediators.

Inflammation_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) COX2->PGs Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Inhibitor Chromene Compound Inhibitor->COX2 Inhibition

Caption: Simplified arachidonic acid cascade showing COX-2 inhibition point.

Evaluation of Antioxidant Activity

Many carboxylic acids derived from natural products exhibit antioxidant activity by scavenging free radicals.[11] The antioxidant potential of chromene derivatives can be assessed using various standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or by measuring the inhibition of lipid peroxidation in biological samples.[11][12] This activity complements the anti-inflammatory effects, as oxidative stress is closely linked to the inflammatory response.

Part 4: Novel Applications: Anti-Trypanosomal Activity

Beyond cancer and inflammation, the chromene scaffold has shown remarkable potential against parasitic diseases, notably Chagas disease, which is caused by the protozoan Trypanosoma cruzi.

Efficacy Against Trypanosoma cruzi

Natural and semi-synthetic chromene derivatives have been assayed in vitro against the epimastigote forms of T. cruzi. Several compounds demonstrated potent trypanocidal activity, with some derivatives being significantly more potent than the current clinical drug, benznidazole.[13][14]

CompoundDescriptionIC₅₀ (µM) vs T. cruzi
Compound 1 Prenylated Chromene Carboxylic Acid33.8
Compound 7 Methylated Ester Derivative2.82
Benznidazole Positive Control Drug10.3
Data from a study on natural and semi-synthetic chromenes.[14]
Structure-Activity Relationship (SAR) Insights

The studies on anti-trypanosomal activity revealed key structural features necessary for potency:

  • Electron-Donating Groups: Substituents on the aromatic ring that donate electrons were associated with higher activity.[13]

  • Lipophilicity: An increase in lipophilicity, often achieved through prenylation, correlated with improved trypanocidal effects.[14]

  • Conjugated Double Bond: A double bond in the pyran ring, conjugated with the aromatic system, was found to be essential for activity. Reduction of this bond led to a total loss of toxicity against the parasite.[14]

Part 5: Conclusion and Future Directions

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is more than a simple chemical entity; it is a versatile and powerful scaffold for the development of next-generation therapeutics. Its derivatives have demonstrated compelling, multi-faceted biological activities, with robust preclinical data supporting their potential as:

  • Anticancer Agents: Primarily through the targeted inhibition of the HSP90 molecular chaperone.

  • Anti-inflammatory Compounds: Likely acting via the inhibition of the COX-2 enzyme.

  • Anti-parasitic Drugs: Showing potent and specific activity against Trypanosoma cruzi.

Future research should focus on advancing the most promising derivatives into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. Further optimization of the scaffold through medicinal chemistry will undoubtedly uncover new derivatives with enhanced potency and novel mechanisms of action, solidifying the importance of the chromene core in modern drug discovery.

References

Sources

Exploratory

Technical Guide: 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid Derivatives and Analogs in Targeted Therapeutics

Executive Summary The pursuit of targeted anticancer and anti-angiogenic therapies has increasingly focused on modulating molecular chaperones and transcription factors. 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted anticancer and anti-angiogenic therapies has increasingly focused on modulating molecular chaperones and transcription factors. 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid (CAS 62499-04-1) has emerged as a critical structural scaffold in medicinal chemistry[1]. Originally derived via a ring-truncation strategy of the natural rotenoid deguelin, this chromene moiety serves as a highly active pharmacophore. When hybridized with other structural motifs (such as those from novobiocin), it yields potent C-terminal Heat Shock Protein 90 (Hsp90) inhibitors and Hypoxia-Inducible Factor 1α (HIF-1α) destabilizers, such as NCT-50 and HVH-2930[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, synthetic workflows, and biological validation protocols for derivatives of this vital chromene building block.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of the core scaffold is essential for predicting the pharmacokinetics and synthetic behavior of its downstream derivatives. The presence of the 5-methoxy group and the 2,2-dimethyl substitution on the chromene ring provides optimal steric hindrance and lipophilicity for target pocket binding[4].

Table 1: Quantitative Chemical Profile of the Core Scaffold
PropertyValueSignificance in Drug Design
IUPAC Name 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acidCore nomenclature for analog tracking.
CAS Number 62499-04-1Unique identifier for sourcing[1].
Molecular Formula C₁₃H₁₄O₄Defines stoichiometric mass (234.25 g/mol )[1].
LogP 2.5776Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[1].
Topological Polar Surface Area (TPSA) 55.76 ŲFavorable for intracellular targeting; allows crossing of biological barriers[1].
Hydrogen Bond Donors / Acceptors 1 / 3The carboxylic acid acts as the primary conjugation site (donor), while the methoxy and ring oxygens serve as acceptors[1].

Mechanistic Rationale: The Ring-Truncation Strategy

Overcoming Deguelin Toxicity

Deguelin is a potent natural inhibitor of Hsp90 and HIF-1α, but its clinical translation is halted by severe Parkinsonian-like neurotoxicity. Structure-Activity Relationship (SAR) studies revealed that the entire pentacyclic structure of deguelin is not necessary for target engagement. By employing a ring-truncation strategy , researchers isolated the functional pharmacophore: the chromene ring[4].

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid represents this truncated pharmacophore. When this acid is coupled via an amide bond to an aniline derivative (mimicking the coumarin ring of novobiocin), the resulting hybrid molecules (e.g., NCT-50) successfully bind to the C-terminal ATP-binding pocket of Hsp90[2].

Causality of C-Terminal Hsp90 Inhibition

Most classical Hsp90 inhibitors (like geldanamycin) bind to the N-terminal ATP pocket. While effective, this triggers a compensatory "heat shock response" (HSR), leading to the overexpression of pro-survival proteins (Hsp70, Hsp27) that cause drug resistance. Chromene-based derivatives uniquely bind the C-terminal dimerization domain of Hsp90[5].

  • Causality: By binding the C-terminus, these analogs disrupt Hsp90 homodimerization without triggering the HSR. This leads to the ubiquitin-mediated proteasomal degradation of client proteins like HIF-1α and HER2, effectively starving tumors of angiogenic and proliferative signals[2][3].

G NCT50 Chromene Derivative (e.g., NCT-50) HSP90 Hsp90 C-Terminal ATP-Binding Pocket NCT50->HSP90 Binds & Inhibits Client Client Proteins (HIF-1α, HER2) HSP90->Client Fails to Chaperone Degradation Proteasomal Degradation Client->Degradation Destabilized Angiogenesis Angiogenesis & Tumor Survival Client->Angiogenesis Promotes Degradation->Angiogenesis Inhibits

Mechanism of Hsp90 inhibition by chromene derivatives leading to client protein degradation.

Synthetic Workflows & Experimental Protocols

The primary synthetic utility of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid lies in its carboxylic acid moiety, which is perfectly primed for amide coupling reactions to generate hybrid inhibitors[3].

Protocol: Amide Coupling Synthesis of Chromene Derivatives (e.g., HVH-2930 / NCT-50)

This self-validating protocol utilizes EDC·HCl and HOBt. Causality of reagent choice: EDC is a water-soluble carbodiimide, allowing the urea byproduct to be easily washed away during aqueous workup. HOBt is added to form an active ester intermediate, which prevents the formation of unreactive N-acylureas and maximizes the yield of the desired amide[3].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of the amine pharmacophore (e.g., substituted aniline or indazole derivative) and 1.2 equivalents of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration)[3].

  • Activation: Add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.5 equivalents of Hydroxybenzotriazole (HOBt) to the stirring solution[3].

  • Base Addition: Add 2.0 to 3.0 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise to neutralize the HCl salts and drive the reaction forward[3].

  • Reaction: Stir the mixture at room temperature (r.t.) for 15 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Silica gel 60 F254 plate (eluent: MeOH/DCM)[3].

  • Quench & Workup: Once the starting amine is consumed, remove the solvent in vacuo. Dilute the crude mixture with Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure hybrid inhibitor[3].

W Acid 5-Methoxy-2,2-dimethyl- 2H-chromene-6-carboxylic acid Reagents EDC·HCl, HOBt, TEA in DCM (15h, r.t.) Acid->Reagents Amine Amine Pharmacophore (Aniline/Indazole) Amine->Reagents Product Hybrid Inhibitor (e.g., NCT-50, HVH-2930) Reagents->Product Amide Coupling Purification Silica Gel Chromatography Product->Purification Workup

Amide coupling workflow for synthesizing hybrid Hsp90 inhibitors from the chromene scaffold.

Biological Evaluation & Validation Protocols

To validate that the newly synthesized chromene derivatives act via the intended target (Hsp90 C-terminus) rather than off-target cytotoxicity, a structured biological validation pipeline is required.

Protocol: ATP-Agarose Pull-Down Assay for Hsp90 Binding

This protocol validates whether the synthesized derivative successfully competes with ATP at the Hsp90 binding pockets[2].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cancer cells (e.g., non-small cell lung cancer cells) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C to collect the supernatant[2].

  • Pre-incubation: Incubate 500 µg of the total protein lysate with varying concentrations of the synthesized chromene derivative (e.g., 0.1, 1.0, 10 µM) or a vehicle control (DMSO) for 2 hours at 4°C.

  • Bead Incubation: Add 50 µL of ATP-agarose beads (pre-washed in lysis buffer) to the mixture and incubate on a rotary shaker for an additional 2 hours at 4°C[2].

  • Washing: Centrifuge the samples to pellet the beads. Wash the beads three times with ice-cold lysis buffer to remove unbound proteins.

  • Elution & Detection: Boil the beads in 2X SDS sample buffer for 5 minutes. Resolve the eluted proteins via SDS-PAGE and perform Western blotting using an anti-Hsp90 antibody[2].

  • Data Interpretation: A successful C-terminal or N-terminal Hsp90 inhibitor will show a dose-dependent decrease in the Hsp90 band intensity, proving the drug competitively blocked Hsp90 from binding the ATP-agarose beads.

Table 2: Structure-Activity Relationship (SAR) Insights

Comparative data of the chromene-hybrid NCT-50 against its parent compounds highlights the success of the ring-truncation and hybridization strategy[2][6].

CompoundTarget DomainHIF-1α InhibitionNeurotoxicity ProfileApoptotic Efficacy (NSCLC)
Deguelin N- & C-terminusVery HighSevere (Parkinsonian)Moderate
Novobiocin C-terminusWeakLowLow
NCT-50 (Chromene Hybrid) C-terminusHighMinimal / OvercomeHigh[6]

Conclusion & Future Perspectives

The utilization of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid as a core building block represents a masterclass in rational drug design. By isolating the active pharmacophore of a toxic natural product and utilizing its carboxylic acid handle for straightforward amide coupling, researchers can rapidly generate libraries of targeted Hsp90 inhibitors. Future developments in this space will likely focus on modifying the amine counterpart to increase isoform selectivity (e.g., targeting Grp94 or TRAP1 specifically) while maintaining the robust, validated chromene anchor[6].

References

  • Kim, H. S., et al. (2018). Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Hyun, S. Y., et al. (2018). Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer. Scientific Reports (PMC). Available at:[Link]

  • Bhatia, S., et al. (2018). Targeting heat shock protein 90 for anti-cancer drug development. Ovid. Available at:[Link]

  • Spandidos Publications. (2022). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). Available at:[Link]

  • Theranostics. Supplementary information 1 The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for quantification of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Application Note: Comprehensive Analytical Strategies for the Quantification of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid Executive Context and Pharmacological Significance 5-Methoxy-2,2-dimethyl-2H-chromene-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Strategies for the Quantification of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Executive Context and Pharmacological Significance

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (CAS 62499-04-1) is a highly specialized synthetic building block and critical intermediate in modern medicinal chemistry. Its structural framework—a chromene core substituted with a methoxy group and a carboxylic acid—mimics the pharmacophores found in natural rotenoids such as deguelin[1].

In drug development, this compound is primarily utilized in the synthesis of novel Hypoxia-Inducible Factor 1α (HIF-1α) inhibitors for angiogenesis-related ocular diseases[1], and in the development of C-terminal Heat Shock Protein 90 (Hsp90) inhibitors, such as NCT-50, targeted for non-small cell lung cancer (NSCLC)[2]. Because the integrity of the final active pharmaceutical ingredient (API) depends heavily on the purity of its precursors, precise quantification of this chromene derivative is essential for reaction monitoring, purity profiling, and trace degradation analysis.

Pathway Precursor 5-Methoxy-2,2-dimethyl-2H- chromene-6-carboxylic Acid Drug Target Inhibitors (e.g., NCT-50, Deguelin Analogs) Precursor->Drug Synthetic Integration Hsp90 Hsp90 C-terminal ATP-binding pocket Drug->Hsp90 Binds & Inhibits HIF1A HIF-1α Protein Accumulation Hsp90->HIF1A Destabilizes Client Protein Outcome Tumor Apoptosis & Angiogenesis Suppression HIF1A->Outcome Therapeutic Effect

Caption: Pharmacological role of chromene derivatives in Hsp90 and HIF-1α inhibition pathways.

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, we must first deconstruct the molecule's physicochemical properties. The compound features a lipophilic chromene core (LogP ~2.58)[3] and an ionizable carboxylic acid moiety.

The Causality of Chromatographic Design: At a neutral pH, the carboxylic acid will deprotonate into a carboxylate anion. In reverse-phase (RP) chromatography, this ionized state leads to poor retention on hydrophobic stationary phases (like C18) and severe peak tailing due to secondary interactions with residual silanols on the silica support. Therefore, an acidic mobile phase modifier (e.g., 0.1% Formic Acid) is mandatory . This suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral, protonated state, which guarantees sharp peak shapes and reproducible retention times.

Table 1: Physicochemical Properties and Analytical Implications

PropertyValueAnalytical Implication
Molecular Formula C₁₃H₁₄O₄Determines exact mass for MS identification.
Molecular Weight 234.25 g/mol Target precursor ion [M-H]⁻ at m/z 233.1.
LogP (Predicted) ~2.58Moderate lipophilicity; ideal for C18 RP-HPLC.
Functional Groups Carboxylic acid, Methoxy, ChromeneRequires acidic mobile phase; strong UV chromophore at 254 nm.

Workflow & Self-Validating Systems

Trustworthy analytical protocols cannot rely on assumption; they must be self-validating. The workflows detailed below integrate System Suitability Tests (SST) prior to sample analysis. By enforcing strict acceptance criteria (e.g., Relative Standard Deviation (RSD) < 2.0% for peak areas), the system proves its own fitness-for-purpose before any empirical data is collected.

Workflow A 1. Sample Preparation (Dilution / Precipitation) B 2. System Suitability Test (SST) (Self-Validation: RSD < 2%) A->B Transfer to Autosampler C 3. Chromatographic Separation (RP-HPLC / UPLC) B->C Pass SST Criteria D 4. Detection (UV 254 nm or ESI- MS/MS) C->D Elution (Acidic Mobile Phase) E 5. Data Quantification (Integration & Reporting) D->E Signal Processing

Caption: Self-validating analytical workflow for the quantification of the chromene derivative.

Protocol I: High-Throughput HPLC-UV for Process Chemistry

This method is optimized for routine purity assessment, batch release, and real-time reaction monitoring during the synthesis of APIs.

A. Chromatographic Conditions

Table 2: HPLC-UV Parameters

ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm (e.g., Waters XBridge or equivalent)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Reference: 360 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 10.0 min: Linear ramp to 90% B

  • 10.0 - 12.0 min: Hold at 90% B (Column wash)

  • 12.0 - 12.1 min: Return to 10% B

  • 12.1 - 15.0 min: Re-equilibration at 10% B

B. Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Calibration Curve: Dilute the stock solution with 50:50 Water:Acetonitrile to prepare working standards at 10, 25, 50, 100, and 200 µg/mL.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six consecutive times.

    • Self-Validation Checkpoint: Proceed only if the retention time RSD is ≤ 1.0%, peak area RSD is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

  • Sample Preparation (Reaction Aliquot): Quench 50 µL of the reaction mixture with 950 µL of Methanol. Vortex for 30 seconds, centrifuge at 10,000 x g for 5 minutes, and transfer the supernatant to an HPLC vial.

  • Analysis: Inject a blank (50:50 Water:Acetonitrile) to confirm no carryover, followed by the samples. Integrate the peak at ~254 nm and quantify against the linear regression of the calibration curve.

Protocol II: UPLC-MS/MS for Trace Degradation Analysis

When 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid is present as a trace impurity or degradation product in a formulated drug product (like NCT-50), UV detection lacks the requisite sensitivity. We employ UPLC coupled with tandem mass spectrometry (MS/MS).

Causality of Ionization Mode: Because the molecule contains a carboxylic acid, it readily donates a proton. Therefore, Negative Electrospray Ionization (ESI-) is highly efficient, yielding a robust [M-H]⁻ precursor ion at m/z 233.1.

A. Mass Spectrometry Parameters

Table 3: LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
5-Methoxy-2,2-dimethyl...233.1189.1 (Loss of CO₂)5015ESI (-)
5-Methoxy-2,2-dimethyl...233.1174.15025ESI (-)
B. Step-by-Step Methodology
  • Mobile Phase Adjustment: Use 0.05% Acetic Acid in Water (Phase A) and Acetonitrile (Phase B). Note: Acetic acid is used instead of Formic acid here because it is a weaker acid, which minimizes the suppression of negative ionization in the MS source.

  • Chromatography: Utilize a sub-2-micron UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min with a rapid 5-minute gradient (20% B to 95% B).

  • Sample Extraction (API Matrix): Dissolve 10 mg of the final API in 1 mL of DMSO. Dilute 1:1000 with Mobile Phase A to prevent matrix effects and source saturation.

  • Quantification: Monitor the primary transition (m/z 233.1 → 189.1) for quantification and the secondary transition (m/z 233.1 → 174.1) for qualitative structural confirmation (ion ratio verification).

  • Validation: Ensure the signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) is ≥ 10:1.

References

  • An, H., et al. "Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Hyun, S. Y., et al. "Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer." Scientific Reports, 2018. Available at:[Link]

Sources

Application

Application Note: Profiling Chromene Derivatives in Multi-Target Neuroprotective Assays

[label="Data Analysis &\nIC5 Finalizing the Protocols I've detailed the three protocols, ensuring clarity and scientific rigor. Protocol A focuses on the cholinesterase assay, detailing all reagents, incubation, and kine...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Data Analysis &\nIC5

Finalizing the Protocols

I've detailed the three protocols, ensuring clarity and scientific rigor. Protocol A focuses on the cholinesterase assay, detailing all reagents, incubation, and kinetic reading. Protocol B outlines the fluorometric MAO-B assay, with validation via Selegiline. Finally, I've described the neuroprotection assay using SH-SY5Y cells, stressors, and MTT readout.

Introduction: The Rationale for Chromene Scaffolds in Neuroprotection

The multifactorial pathogenesis of neurodegenerative disorders, such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD), has driven a paradigm shift in drug discovery from single-target drugs to Multi-Target-Directed Ligands (MTDLs) [1.1]. Among the most promising pharmacophores for MTDL design is the chromene (benzopyran) scaffold.

As a Senior Application Scientist, I frequently observe that the structural versatility of chromene derivatives—including chromones, coumarins, and tacrine-chromene hybrids—allows them to interact with multiple distinct pathological targets simultaneously[1].

  • Mechanistic Causality: The oxygen-containing heterocyclic ring of the chromene system provides a highly favorable electron distribution for hydrogen bonding and π−π stacking. This allows chromene derivatives to anchor tightly to the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE) and the substrate cavity of monoamine oxidase B (MAO-B)[2],[1].

  • Intrinsic Antioxidant Capacity: Unlike purely synthetic nitrogenous scaffolds, the inherent redox potential of the chromene system (often derived from natural flavonoids) confers intrinsic radical-scavenging properties. This directly mitigates reactive oxygen species (ROS)-induced apoptosis, activating survival pathways such as ERK-CREB[3].

Multi-Target Signaling & Interaction Pathway

To understand how to assay these compounds, we must first map their pleiotropic effects. The diagram below illustrates the multi-target neuroprotective cascade initiated by the chromene scaffold.

G MTDL Chromene Derivatives (MTDL Scaffold) AChE AChE / BuChE Inhibition MTDL->AChE MAOB MAO-B Inhibition MTDL->MAOB ROS ROS Scavenging (Antioxidant) MTDL->ROS BACE BACE-1 Inhibition MTDL->BACE ACh ↑ Acetylcholine Levels AChE->ACh DA ↑ Dopamine Levels MAOB->DA OxStress ↓ Oxidative Stress ROS->OxStress Amyloid ↓ Aβ Plaque Aggregation BACE->Amyloid Neuro Neuroprotection & Cognitive Recovery ACh->Neuro DA->Neuro OxStress->Neuro Amyloid->Neuro

Fig 1. Multi-target neuroprotective mechanisms of chromene derivatives in neurodegeneration.

Quantitative Efficacy Benchmarks

When establishing your assay windows, it is critical to know the expected potency ranges. Table 1 summarizes the benchmark IC50​ values of leading chromene derivatives across primary neuroprotective targets based on recent literature[2],[1],[4].

Compound / Hybrid ClassPrimary Target IC50​ ValueAssay MethodologyReference
Tacrine-Chromene 5d Human AChE0.25 µMIn vitro enzymatic (Ellman's)[1]
Tacrine-Chromene 5c Human BuChE0.08 µMIn vitro enzymatic (Ellman's)[1]
Chromone 11 MAO-B15.62 nMIn vitro fluorometric[2]
Chromone 24 BACE-114.0 µMFRET-based enzymatic[2]
BL-M ROS / Oxidative StressCell Viability RescueCell-based (Cortical/PC12)[3]

Self-Validating Experimental Protocols

A critical pitfall in screening chromene derivatives is assay interference . Chromenes often possess intrinsic absorbance in the visible spectrum (350–450 nm) and act as potent antioxidants. Therefore, standard assays relying on hydrogen peroxide coupling (e.g., Amplex Red) will yield false positives. The following protocols are engineered as self-validating systems to bypass these artifacts.

Protocol A: Multiplexed Cholinesterase (AChE/BuChE) Inhibition Assay

Modified Ellman’s Method with Intrinsic Absorbance Correction

Mechanistic Rationale: Ellman’s reagent (DTNB) reacts with the thiocholine produced by AChE/BuChE hydrolysis of acetylthiocholine (ATCI), producing a yellow 5-thio-2-nitrobenzoate anion. Because chromene derivatives can absorb near the 412 nm readout wavelength, a kinetic readout combined with a compound-specific blank is mandatory to prevent false-negative inhibition data.

Step-by-Step Procedure:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve ATCI (15 mM) and DTNB (3 mM) in the buffer.

  • Enzyme Prep: Dilute recombinant human AChE or BuChE to 0.03 U/mL in buffer containing 0.1% BSA to stabilize the enzyme.

  • Pre-Incubation: In a 96-well clear-bottom plate, add 140 µL buffer, 20 µL of chromene derivative (serial dilutions in 1% DMSO), and 20 µL of enzyme. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

System Validation & Quality Control:

  • Compound Blanking: Include wells with Buffer + Compound + DTNB + ATCI (No Enzyme) to subtract the intrinsic absorbance of the chromene derivative.

  • Positive Control: Donepezil (for AChE) and Rivastigmine (for BuChE).

  • Validation Metric: Ensure the Z′ -factor of the vehicle control vs. positive control is >0.6 .

Protocol B: Direct Fluorometric MAO-B Inhibition Assay

Bypassing Peroxidase-Coupled Artifacts

Mechanistic Rationale: Chromenes are potent ROS scavengers[3]. If you use a standard horseradish peroxidase (HRP)/Amplex Red assay, the chromene will scavenge the H2​O2​ intermediate, falsely appearing as an MAO-B inhibitor. We must use kynuramine , a non-fluorescent substrate that MAO-B directly deaminates into the highly fluorescent 4-hydroxyquinoline, completely removing H2​O2​ from the detection chemistry.

Step-by-Step Procedure:

  • Reagent Prep: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Prepare kynuramine dihydrobromide (substrate) at 50 µM.

  • Pre-Incubation: Combine 10 µL of chromene derivative, 40 µL of buffer, and 50 µL of recombinant human MAO-B (5 µg/mL). Incubate for 15 minutes at 37°C.

  • Initiation: Add 50 µL of kynuramine to initiate the reaction. Incubate in the dark at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 50 µL of 2N NaOH. The alkaline shift maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.

  • Readout: Measure fluorescence at λex​=310 nm and λem​=400 nm.

System Validation & Quality Control:

  • Positive Control: Selegiline (selective MAO-B inhibitor).

  • Orthogonal Check: Run the assay with MAO-A (using Clorgyline as a control) to determine the MAO-B Selectivity Index (SI).

Protocol C: In Vitro Neuroprotection Assay (Oxidative Stress Model)

Evaluating Phenotypic Rescue in Neuroblastoma Cells

Mechanistic Rationale: While enzymatic assays prove target engagement, cell-based assays prove membrane permeability and functional neuroprotection. We utilize H2​O2​ or 6-OHDA to induce oxidative stress in SH-SY5Y cells. Chromene derivatives rescue cell viability by upregulating ERK-CREB survival pathways and directly neutralizing ROS[3].

Step-by-Step Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well tissue culture plate in DMEM/F12 + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-Treatment: Aspirate media. Add fresh media containing chromene derivatives (0.1 µM – 10 µM). Incubate for 2 hours.

  • Insult: Add H2​O2​ (final concentration 100 µM) or 6-OHDA (50 µM) to the wells. Incubate for 24 hours.

  • Viability Readout (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the formazan crystals in 100 µL DMSO.

  • Quantification: Read absorbance at 550 nm.

System Validation & Quality Control:

  • Controls: Include an untreated control (100% viability), a stressor-only control (baseline toxicity), and a Trolox (Vitamin E analog) positive control to validate the antioxidant rescue window.

High-Throughput Screening Workflow

To systematically evaluate novel chromene libraries, adhere to the tiered screening workflow outlined below. This ensures that only cell-permeable, functionally active MTDLs progress to lead optimization.

Workflow Prep Compound Preparation Enzyme In Vitro Enzyme Assays (AChE, MAO-B) Prep->Enzyme Cell Cell-Based Assays (SH-SY5Y + Toxin) Enzyme->Cell Val Self-Validation (Z'-factor, Controls) Enzyme->Val Cell->Val Hit Hit Identification & Lead Optimization Cell->Hit Val->Hit

Fig 2. Self-validating in vitro screening workflow for chromene-based neuroprotective agents.

References

  • Saeedi, M., et al. "Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics." RSC Advances, 2021.[Link]

  • Ghaffari, M., et al. "Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study." ACS Chemical Neuroscience, 2020.[Link]

  • Fernández-Bachiller, M. I., et al. "New Tacrine–4-Oxo-4H-chromene Hybrids as Multifunctional Agents for the Treatment of Alzheimer's Disease, with Cholinergic, Antioxidant, and β-Amyloid-Reducing Properties." Journal of Medicinal Chemistry, 2012.[Link]

  • Moniruzzaman, M., et al. "Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling." International Journal of Molecular Sciences, 2018.[Link]

Sources

Method

Experimental Design for Evaluating the Biological Activity of Novel Chromenes

Introduction & Biological Rationale Chromenes (benzopyrans), specifically 4H-chromene and 2H-chromene derivatives, represent a highly versatile class of oxygen-containing heterocyclic scaffolds in medicinal chemistry[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Chromenes (benzopyrans), specifically 4H-chromene and 2H-chromene derivatives, represent a highly versatile class of oxygen-containing heterocyclic scaffolds in medicinal chemistry[1]. Recent structure-activity relationship (SAR) studies have identified novel substituted chromenes as potent anticancer agents capable of overcoming multidrug resistance in aggressive tumor models, including glioma, melanoma, and prostate cancer[2].

The primary mechanism of action for these novel derivatives is the destabilization of microtubule dynamics. Chromenes act as tubulin polymerization inhibitors by binding directly to the colchicine-binding pocket on β-tubulin[2],[3]. This target engagement prevents the proper assembly of the mitotic spindle, triggering the spindle assembly checkpoint (SAC). Consequently, cells undergo profound G2/M phase cell cycle arrest, which ultimately culminates in caspase-dependent intrinsic apoptosis[1],[4].

To rigorously evaluate the biological activity of novel synthesized chromenes, we must construct a self-validating experimental pipeline that traces the drug's effect from initial cytotoxicity to direct target engagement, and finally to the resulting cellular phenotype.

Workflow A Phase 1: Cytotoxicity Screening (WST-8 Assay) B Phase 2: Target Engagement (Tubulin Polymerization Assay) A->B C Phase 3: Phenotypic Response (Cell Cycle Analysis) B->C D Phase 4: Cell Death Mechanism (Annexin V/PI Apoptosis) C->D

Fig 1. Sequential experimental workflow for evaluating novel chromene biological activity.

Phase 1: High-Throughput Cytotoxicity Screening (WST-8 Assay)

Rationale & Causality

Before investigating mechanistic pathways, the baseline antiproliferative potency (IC₅₀) of the novel chromenes must be established across a panel of cancer cell lines[2]. We utilize the WST-8 (Cell Counting Kit-8) assay rather than the traditional MTT assay. WST-8 is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye, eliminating the need for the error-prone DMSO solubilization step required in MTT protocols. The amount of generated formazan is directly proportional to the number of metabolically active (living) cells.

Self-Validating Controls
  • Vehicle Control: 0.1% DMSO (Establishes baseline 100% viability; confirms solvent lacks toxicity).

  • Positive Control: Paclitaxel (Taxol) or Doxorubicin (Validates assay sensitivity to known cytotoxic agents).

  • Background Control: Cell-free media with WST-8 (Subtracts background absorbance).

Step-by-Step Protocol
  • Cell Seeding: Harvest cells (e.g., A172 glioma, MCF-7 breast cancer) at logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well plate (100 µL/well). Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the novel chromenes (e.g., 1 nM to 10 µM) in complete media. Aspirate old media and add 100 µL of the drug dilutions to the respective wells in triplicate.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • WST-8 Addition: Add 10 µL of CCK-8 reagent directly to each well.

  • Detection: Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Expected Quantitative Data
Cell LineTissue OriginChromene 4e IC₅₀ (nM)Taxol IC₅₀ (nM)Interpretation
A172Human Glioma7.44.2High susceptibility[2]
MCF-7Breast Adenocarcinoma15.22.1Potent activity[1]
PC-3Prostate Cancer80.55.5Moderate activity[2]
A375Human Melanoma130.03.8Moderate activity[2]

Phase 2: Target Engagement (In Vitro Tubulin Polymerization)

Rationale & Causality

Because chromenes are hypothesized to bind the colchicine site[2],[3], we must prove direct target engagement. In vitro, purified bovine brain tubulin (>97% pure) polymerizes into microtubules in the presence of GTP and heat (37°C). This polymerization increases the solution's turbidity, which can be measured kinetically via absorbance at 340 nm. A true colchicine-site binder will sterically hinder α/β-tubulin dimerization, flattening the polymerization curve.

Mechanism A Novel 4H-Chromene B Binds Colchicine Site on β-Tubulin A->B C Steric Hindrance of α/β-Tubulin Dimerization B->C D Inhibition of Microtubule Polymerization C->D E Mitotic Spindle Assembly Failure D->E

Fig 2. Mechanistic pathway of tubulin polymerization inhibition by chromene derivatives.

Self-Validating Controls
  • Vehicle Control: 5% DMSO (Establishes the standard Vmax of uninhibited tubulin).

  • Polymerization Enhancer: Paclitaxel (5 µM) (Validates that the tubulin is functional and capable of hyper-polymerization).

  • Polymerization Inhibitor: Colchicine (5 µM) (Validates the assay's sensitivity to colchicine-site competitive binders).

Step-by-Step Protocol
  • Preparation: Pre-warm a 96-well half-area UV-transparent plate to 37°C in the microplate reader.

  • Reaction Mix: Prepare tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice.

  • Compound Addition: Add 5 µL of the chromene (e.g., 10 µM and 20 µM final concentrations), vehicle, or controls to the wells.

  • Initiation: Rapidly add 45 µL of the cold tubulin reaction mix to each well using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in the reader. Monitor absorbance at 340 nm at 37°C every 1 minute for 60 minutes.

Expected Quantitative Data
Treatment GroupVmax (ΔOD₃₄₀/min)Final Polymer Mass (OD₃₄₀ at 60 min)Action Profile
Vehicle (5% DMSO)0.0450.850Normal Polymerization
Paclitaxel (5 µM)0.0951.250Microtubule Stabilizer
Colchicine (5 µM)0.0050.150Tubulin Destabilizer
Chromene 4e (10 µM)0.0120.270Strong Destabilizer[2]

Phase 3: Phenotypic Response (Cell Cycle Analysis)

Rationale & Causality

If the chromene successfully inhibits tubulin polymerization, the cancer cell cannot form a functional mitotic spindle. This failure is detected by the Spindle Assembly Checkpoint (SAC), which halts cell cycle progression at the G2/M transition[3],[4]. We quantify this using Propidium Iodide (PI) flow cytometry. PI intercalates stoichiometrically into DNA. By measuring the fluorescence intensity, we can determine the DNA content: cells in G1 have 2n DNA, S-phase cells have between 2n and 4n, and G2/M cells have 4n DNA. A successful chromene will cause a massive accumulation of cells in the 4n (G2/M) peak.

Self-Validating Controls
  • Vehicle Control: 0.1% DMSO (Shows normal asynchronous cell cycle distribution).

  • Positive Control: Nocodazole (100 ng/mL) (A known reversible microtubule inhibitor that guarantees a >80% G2/M block, validating the staining protocol).

Step-by-Step Protocol
  • Treatment: Treat cells (1 × 10⁶) with the IC₅₀ and 2× IC₅₀ concentrations of the chromene for 24 hours.

  • Harvesting: Collect both floating (mitotic/dead) and adherent cells via trypsinization. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 4 hours (or overnight).

  • Washing: Centrifuge at 1000 × g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes. RNase is critical to ensure PI only stains DNA, not RNA.

  • Acquisition: Analyze on a flow cytometer using a linear FL2 (or equivalent) channel. Acquire at least 10,000 single-cell events, gating out doublets using FL2-Area vs. FL2-Width.

Phase 4: Cell Death Mechanism (Apoptosis Evaluation)

Rationale & Causality

Cells cannot sustain a G2/M arrest indefinitely. Prolonged activation of the SAC leads to the degradation of survival proteins (like Mcl-1), activation of pro-apoptotic Bax, and subsequent mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, activating the caspase cascade[1]. To confirm that the cytotoxicity observed in Phase 1 is apoptotic (rather than necrotic), we use the Annexin V-FITC/PI double staining assay. During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet, where it is bound by Annexin V. PI, a vital dye, only enters cells during late apoptosis or necrosis when membrane integrity is lost.

Apoptosis A Prolonged G2/M Arrest (Spindle Assembly Checkpoint) B Bcl-2 Inactivation & Bax Activation A->B C Mitochondrial Membrane Depolarization (ΔΨm) B->C D Cytochrome c Release C->D E Caspase-9 / Caspase-3 Activation D->E F Apoptotic Cell Death E->F

Fig 3. Intrinsic apoptotic signaling cascade triggered by chromene-induced G2/M arrest.

Self-Validating Controls
  • Unstained Control: Establishes autofluorescence boundaries.

  • Single-Stain Controls (Annexin V only, PI only): Required for accurate fluorescence compensation between the FITC (FL1) and PI (FL2) channels.

  • Positive Control: Staurosporine (1 µM for 4 hours) (Validates the efficacy of the Annexin V binding buffer and the functional state of the fluorophores).

Step-by-Step Protocol
  • Treatment: Treat cells with the chromene for 48 hours (apoptosis takes longer to manifest than cell cycle arrest).

  • Harvesting: Collect all cells (floating cells are critical here, as apoptotic cells detach). Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Note: Calcium is strictly required for Annexin V to bind PS.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Acquisition: Analyze immediately via flow cytometry.

    • Lower Left Quadrant (Annexin V- / PI-): Viable cells.

    • Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic cells.

References

  • New substituted 4H-chromenes as anticancer agents. Patil SA, Wang J, Li XS, et al. Bioorganic & Medicinal Chemistry Letters (via PMC - NIH). URL:[Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Raj V, Lee J. Frontiers in Chemistry. URL:[Link]

  • Synthesis of Novel Chromenes as Cytotoxic Agents. Kamal AM, et al. Der Pharma Chemica. URL:[Link]

Sources

Application

Application Note: Cell-Based Assay Protocols for 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid and Its Pharmacological Derivatives

Introduction & Scientific Rationale 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid (CAS 62499-04-1) is a highly privileged structural motif utilized extensively in the synthesis of advanced pharmacological agents[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid (CAS 62499-04-1) is a highly privileged structural motif utilized extensively in the synthesis of advanced pharmacological agents[1]. While the carboxylic acid itself serves as a foundational building block, its advanced synthesized derivatives—such as NCT-50 [2] and HVH-2930 [3]—have emerged as potent C-terminal inhibitors of Heat Shock Protein 90 (Hsp90). Furthermore, ring-truncated chromene analogs synthesized from this scaffold exhibit profound Hypoxia-Inducible Factor 1α (HIF-1α) inhibitory activity[4].

From a drug development perspective, these derivatives solve a critical clinical challenge. First-generation N-terminal Hsp90 inhibitors (e.g., tanespimycin) often fail in the clinic because they trigger a compensatory, pro-survival Heat Shock Response (HSR) via HSF1 activation[5]. In contrast, chromene-derived C-terminal inhibitors promote the proteasomal degradation of oncogenic client proteins (like HER2, EGFR, and HIF-1α) without inducing Hsp70[6]. This unique mechanism makes them exceptionally valuable for overcoming trastuzumab resistance in HER2-positive breast cancer and treating non-small cell lung cancer (NSCLC).

Mechanistic Pathway

Pathway A 5-Methoxy-2,2-dimethyl-2H- chromene-6-carboxylic acid B Pharmacological Derivatives (e.g., NCT-50, HVH-2930) A->B Chemical Synthesis C Hsp90 C-Terminal ATP-Binding Pocket B->C Binds & Inhibits D Oncogenic Client Proteins (HER2, EGFR, HIF-1α) C->D Destabilizes Chaperone Complex E Proteasomal Degradation (No HSR Induction) D->E Ubiquitination F Apoptosis & Tumor Growth Inhibition E->F Cellular Response

Mechanism of Hsp90 inhibition by chromene derivatives.

Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that assay reproducibility relies on built-in validation. The following protocols are designed as self-validating systems to ensure that observed biological effects are mechanistically accurate and not artifacts of cytotoxicity or off-target binding.

Protocol A: HRE-Luciferase Reporter Assay for HIF-1α Transcriptional Activity

Causality & Rationale: Chromene derivatives disrupt the Hsp90-mediated stabilization of HIF-1α, leading to its degradation. This assay quantifies the downstream suppression of Hypoxia Response Element (HRE)-mediated gene transcription[4]. Self-Validating System: The assay requires three internal controls: a normoxic baseline (negative control), a hypoxic vehicle control (maximum activation), and a known HIF-1α inhibitor like Deguelin (positive control) to establish the dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells stably expressing an HRE-luciferase reporter construct at 1×104 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media and replace with fresh media containing serial dilutions of the chromene derivative (e.g., 0.1 μM to 10 μM) or vehicle (0.1% DMSO). Pre-incubate for 1 hour.

  • Hypoxia Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 16 hours.

    • Expert Insight: If a hypoxia chamber is unavailable, 100 μM CoCl₂ can be used as a chemical mimetic. However, note that CoCl₂ stabilizes HIF-1α via prolyl hydroxylase inhibition rather than true oxygen deprivation, which can slightly alter compound IC₅₀ profiles.

  • Detection: Equilibrate plates to room temperature for 15 minutes. Add 100 μL of Bright-Glo™ Luciferase Assay Reagent per well. Incubate for 5 minutes on an orbital shaker.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: MTS Cell Viability Assay for Trastuzumab-Resistant Models

Causality & Rationale: To evaluate the anti-proliferative efficacy of Hsp90-inhibiting chromene derivatives (e.g., HVH-2930) in resistant breast cancer models[3]. Self-Validating System: Simultaneous testing must be performed on trastuzumab-resistant (JIMT-1), trastuzumab-sensitive (BT474), and non-malignant (MCF10A) cell lines. This establishes the therapeutic index and confirms that cytotoxicity is target-specific rather than broadly necrotic[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed JIMT-1, BT474, and MCF10A cells at 3×103 cells/well in clear 96-well plates.

    • Expert Insight: To prevent evaporation-induced edge effects during the long 72-hour incubation, fill the outer perimeter wells of the plate with 200 μL of sterile PBS.

  • Treatment: After 24 hours of attachment, replace the media with fresh media containing test compounds at concentrations ranging from 0.01 μM to 50 μM.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to the 100 μL of culture media in each well.

  • Colorimetric Development: Incubate for 1–4 hours at 37°C. Monitor the plate until the vehicle control wells reach an Optical Density (OD) of ~1.0.

  • Readout: Measure absorbance at 490 nm. Normalize the data against the vehicle control (set to 100% viability) to generate dose-response curves.

Protocol C: Western Blotting for Hsp90 Client Protein Degradation

Causality & Rationale: Phenotypic cell death is insufficient to prove Hsp90 inhibition. This protocol confirms the specific C-terminal Hsp90 inhibitory mechanism by visualizing the degradation of client proteins (HER2, EGFR)[6]. Self-Validating System: Probing for Hsp70 is mandatory. A true C-terminal Hsp90 inhibitor will degrade HER2 without upregulating Hsp70 (the hallmark of the unwanted Heat Shock Response). GAPDH serves as the internal loading control.

Step-by-Step Methodology:

  • Treatment: Plate JIMT-1 cells in 6-well plates and treat with 5 μM and 10 μM of the chromene derivative for 24, 48, and 72 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer.

    • Expert Insight: Because we are probing for phosphorylated active states (p-HER2, p-EGFR), the RIPA buffer must be freshly supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.

  • Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis: Load 20–30 μg of total protein per lane onto a 4–12% gradient Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a 0.45 μm PVDF membrane at 30V for 1 hour using a wet transfer system.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against HER2, p-HER2 (Y1221/1222), EGFR, Hsp70, and GAPDH.

  • Detection: Wash 3× with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and capture via a chemiluminescence imaging system.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when evaluating derivatives of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid across the detailed assays:

Compound DerivativePrimary TargetAssay TypeCell Line ModelKey Quantitative Outcome
Chromene Analog 6i HIF-1αHRE-LuciferaseA549 (Lung)IC₅₀ = 100 nM[4]
NCT-50 Hsp90 (C-terminal)MTT ViabilityHCT116 (Colon)IC₅₀ = ~1.2 μM[2]
HVH-2930 Hsp90 (C-terminal)MTS ViabilityJIMT-1 (Breast)IC₅₀ = 5–10 μM (Induces Apoptosis)[3]
HVH-2930 Hsp90 (C-terminal)Western BlotJIMT-1 (Breast)Complete HER2 degradation at 10 μM (72h)[6]

References

  • Park, M., Jung, E., Park, J. M., et al. (2024). "The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer." Theranostics, 14(6): 2442-2463. Available at:[Link]

  • Lee, K., et al. (2018). "Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer." Scientific Reports, 8, 13959. Available at:[Link]

  • Kim, J., et al. (2018). "Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy." Journal of Medicinal Chemistry, 61(20): 9229-9245. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Chromene Scaffold and the Role of a Key Intermediate The 2,2-dimethyl-2H-chromene framework is a prominent heterocyclic motif f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Chromene Scaffold and the Role of a Key Intermediate

The 2,2-dimethyl-2H-chromene framework is a prominent heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its prevalence in biologically relevant compounds has led to its designation as a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets.[1] Derivatives of the chromene nucleus have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2]

This guide focuses on a particularly valuable derivative: 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid . The presence of a carboxylic acid group at the 6-position provides a crucial synthetic handle for derivatization, primarily through amide bond formation and esterification.[3] These reactions are fundamental in drug discovery for the construction of compound libraries to explore structure-activity relationships (SAR).[4] Furthermore, the strategic placement of a methoxy group at the 5-position can significantly influence the physicochemical and pharmacokinetic properties of the final compounds.

The Strategic Importance of the 5-Methoxy Group in Drug Design

The methoxy group (-OCH3), while seemingly simple, is a powerful tool in medicinal chemistry for fine-tuning the properties of a drug candidate.[5][6] Its influence stems from a combination of electronic, steric, and metabolic effects:

  • Modulation of Physicochemical Properties: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can influence a molecule's solubility and interactions with biological targets.[6] The methyl component contributes to lipophilicity, which can affect membrane permeability.[6]

  • Electronic Effects: The methoxy group exerts a dual electronic influence on the aromatic ring. It has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[5] This can modulate the reactivity of the chromene system and its binding affinity for target proteins.[6]

  • Metabolic Stability: Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes.[6] While this can be a metabolic liability, it can also be exploited in prodrug strategies. The position of the methoxy group can be strategically chosen to either block a site of undesired metabolism or to direct metabolism in a predictable way.

Physicochemical and Spectroscopic Properties of the Intermediate

A thorough understanding of the properties of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 62499-04-1[7]
Molecular Formula C₁₃H₁₄O₄[7]
Molecular Weight 234.25 g/mol [7]
Physical Form Solid[7]
Boiling Point 386.0 ± 42.0 °C at 760 mmHg[7]
Storage Temperature 4°C[7]

Typical Spectroscopic Data:

SpectroscopyCharacteristic Peaks
¹H NMR Protons of the methyl groups on the chromene ring, aromatic protons, the methoxy group protons (typically a singlet around 3.3-4.0 ppm), and the carboxylic acid proton (a broad singlet, often >10 ppm).[5]
¹³C NMR Resonances for the aliphatic carbons of the dimethylchromene moiety, the aromatic carbons, the methoxy carbon (typically 50-65 ppm), and the carbonyl carbon of the carboxylic acid (160-185 ppm).[5]
IR Spectroscopy A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1680-1710 cm⁻¹), and C-O stretching vibrations (1000-1300 cm⁻¹).

Core Synthetic Applications and Protocols

The carboxylic acid functionality of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid is a versatile handle for the synthesis of more complex molecules. The two most common and impactful applications are amide bond formation and esterification.

Application 1: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of a carboxylic acid with a diverse range of primary and secondary amines to generate stable and structurally varied products.[8][9] This is a cornerstone of SAR studies.

G cluster_0 Amide Synthesis Workflow Start 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid + Amine Activate Activate Carboxylic Acid (e.g., with HATU) Start->Activate Coupling Reagent, Base, Solvent Couple Nucleophilic Attack by Amine Activate->Couple Activated Intermediate Product Target Amide Couple->Product Purify Workup and Purification Product->Purify

Caption: General workflow for amide synthesis.

This protocol describes a general and highly efficient method for the coupling of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid with a representative amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a common and effective coupling reagent.[8]

Materials:

  • 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

  • Amine of interest (e.g., a primary or secondary amine)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add the amine (1.0-1.2 equivalents), followed by HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Causality and Self-Validation:

  • HATU is used to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[8]

  • DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable), facilitating the reaction.

  • The aqueous workup is designed to remove the water-soluble byproducts of the coupling reaction and any remaining starting materials.

  • Monitoring by TLC or LC-MS provides in-process validation of the reaction's progression towards the desired product.

Application 2: Esterification

Esterification provides another avenue for molecular diversification, yielding products that can be final drug candidates or intermediates for further transformations.

G cluster_1 Fischer Esterification Mechanism RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid (Activated) RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer esterification.[10]

This protocol outlines the classic Fischer esterification method, a reliable and straightforward approach for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[10]

Materials:

  • 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

  • Alcohol of interest (e.g., methanol, ethanol; often used as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve or suspend 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents or as the solvent).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Remove the ice bath and heat the reaction mixture to reflux. The reaction time can range from a few hours to overnight. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • If necessary, purify the product by silica gel column chromatography.

Causality and Self-Validation:

  • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[10]

  • Using the alcohol in excess shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[10]

  • The bicarbonate wash is crucial for neutralizing the strong acid catalyst, preventing potential product degradation during workup and purification.

  • The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot on TLC confirms the progress of the esterification.

Synthesis of the Intermediate

A plausible synthetic route to 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid can be envisioned from commercially available starting materials, often involving the formation of the chromene ring followed by functional group manipulation. A common strategy for chromene synthesis is the reaction of a phenol with an α,β-unsaturated aldehyde or ketone.

Summary of Key Reaction Parameters

ReactionKey ReagentsSolventTemperatureTypical Time
Amide Coupling HATU, DIPEADMFRoom Temp.1-12 h
Esterification H₂SO₄ (cat.), AlcoholAlcoholReflux4-24 h

Conclusion

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid is a highly valuable and versatile intermediate for the synthesis of novel compounds in drug discovery and materials science. Its chromene core provides a biologically relevant scaffold, while the carboxylic acid handle allows for straightforward derivatization via robust and well-established synthetic protocols such as amide coupling and esterification. The 5-methoxy substituent offers an additional point of control for fine-tuning the molecular properties of the final products. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • The role of the methoxy group in approved drugs | Request PDF. (URL: [Link])

  • The role of the methoxy group in approved drugs. (URL: [Link])

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach. (URL: [Link])

  • Application Note – Amide coupling 96-well plate kit. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (URL: [Link])

  • Green Chemistry. (URL: [Link])

  • Pharmacological activities of chromene derivatives: An overview. (URL: [Link])

  • Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. (URL: [Link])

  • Review on Chromen derivatives and their Pharmacological Activities. (URL: [Link])

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids in Presence of POCl3. (URL: [Link])

  • Design, synthesis and in silico pharmacokinetic studies of some coumarin analogues. (URL: [Link])

  • Surfactant triazine compounds and their use - Patent US-5240499-A. (URL: [Link])

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (URL: [Link])

  • US9315400B2 - Synthetic acid and associ
  • Ester synthesis by esterification. (URL: [Link])

  • Patents & Products. (URL: [Link])

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (URL: [Link])

  • Synthesis of 2,5-Dimethoxybenzaldehyde. (URL: [Link])

  • INFRARED SPECTROSCOPY. (URL: [Link])

  • Using synthetic acid compositions as alternatives to conventional acids in the oil and gas industry. (URL: )
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (URL: [Link])

  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). (URL: [Link])

  • Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. (URL: [Link])

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (URL: [Link])

  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Common side reactions in chromene synthesis and how to avoid them

Welcome to the Technical Support Center for Chromene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of chromene and its derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.

Section 1: General Troubleshooting for Low Yield and Impurities

This section addresses broad issues applicable to most chromene synthesis protocols.

Question: My reaction is resulting in a very low yield or failing completely. What are the first things I should check?

Answer: Low or no yield is a common but often solvable issue. It typically stems from problems with reagents, reaction conditions, or the catalyst system. Before attempting a complete redesign of your synthesis, systematically evaluate the following factors:

  • Reagent Purity and Stability: The purity of your starting materials, especially aldehydes and phenols, is critical. Impurities can poison catalysts or introduce competing side reactions.[1] Aldehyd starting materials are prone to oxidation to carboxylic acids; ensure their purity before use.

  • Moisture and Atmosphere: Many catalysts and intermediates in chromene synthesis are sensitive to moisture and atmospheric oxygen. For instance, the Vilsmeier reagent, used in some chromone syntheses, is highly moisture-sensitive.[2] Always use oven-dried glassware and anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) when necessary.[2]

  • Catalyst Activity: The choice and state of the catalyst are paramount.[1] If using a metal catalyst, ensure it hasn't been deactivated by improper storage.[3] For organocatalysts like L-proline or piperidine, ensure they are of high purity.[4][5] Sometimes, simply screening a different class of catalyst (acidic, basic, metal-based) can dramatically improve yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature can drastically affect reaction kinetics. While some syntheses proceed at room temperature, others require heating or reflux to go to completion.[1] Conversely, excessively high temperatures can cause decomposition of reactants or products and promote side reactions like isomerization or cleavage.[6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.[1]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in a typical chromene synthesis.

low_yield_troubleshooting start Low or No Yield Observed reagents Step 1: Verify Reagent Quality - Check purity (NMR/GC-MS) - Use fresh aldehydes - Ensure anhydrous solvents start->reagents conditions Step 2: Check Reaction Conditions - Oven-dry all glassware - Run under inert atmosphere (N2/Ar) - Confirm stoichiometry reagents->conditions Reagents OK fail Issue Persists: Re-evaluate Synthetic Route reagents->fail Impurity Found catalyst Step 3: Evaluate Catalyst System - Confirm catalyst activity - Screen different catalysts (acid, base, metal) - Optimize catalyst loading conditions->catalyst Conditions OK conditions->fail Conditions Faulty monitoring Step 4: Optimize & Monitor - Run temperature screen (e.g., RT, 50°C, reflux) - Monitor via TLC for completion/byproducts - Adjust reaction time catalyst->monitoring Catalyst OK catalyst->fail Catalyst Inactive success Yield Improved monitoring->success Optimization Successful monitoring->fail No Improvement

Caption: A systematic workflow for troubleshooting low yields.

Section 2: Side Reactions in Specific Chromene Syntheses

Pechmann-Type Condensations: Coumarin vs. Chromone Formation

Question: I am trying to synthesize a coumarin via Pechmann condensation of a phenol and a β-ketoester, but I am isolating a chromone instead. Why is this happening and how can I favor the coumarin product?

Answer: This is a classic selectivity issue in Pechmann-type reactions and is almost always dictated by the choice of acid catalyst. The two products, coumarins and chromones, arise from different initial cyclization pathways.[7]

  • Mechanism of Coumarin Formation (Pechmann Condensation): Catalysts like sulfuric acid (H₂SO₄) or trifluoroacetic acid promote an initial transesterification between the phenol and the β-ketoester.[8][9] The resulting aryl ester then undergoes an intramolecular Friedel-Crafts-type acylation onto the aromatic ring, followed by dehydration to yield the coumarin.[8]

  • Mechanism of Chromone Formation (Simonis Reaction): In contrast, dehydrating agents like phosphorus pentoxide (P₂O₅) activate the ketone carbonyl of the β-ketoester. This promotes a direct reaction between the phenol's hydroxyl group and the activated ketone. Subsequent cyclization via electrophilic attack of the ester group onto the aromatic ring forms the chromone.[7][8]

How to Avoid It:

  • Catalyst Selection: The most effective way to ensure coumarin formation is to use a Brønsted acid that favors transesterification. Concentrated H₂SO₄ is the traditional and most common choice.[7] Other effective catalysts include ZrCl₄, TiCl₄, and various solid acid catalysts.[9]

  • Avoid Dehydrating Agents: Strictly avoid strong dehydrating agents like P₂O₅ , POCl₃, or PPA (polyphosphoric acid) if your target is a coumarin, as these will strongly favor the Simonis (chromone) pathway.[6][7]

Pechmann_vs_Simonis cluster_pechmann Pechmann Condensation (Coumarin) cluster_simonis Simonis Reaction (Chromone) p_start Phenol + β-Ketoester p_cat H₂SO₄ p_start->p_cat Catalyst p_inter Intermediate: Aryl Ester p_cat->p_inter Favors Transesterification p_product Product: Coumarin p_inter->p_product Intramolecular Acylation s_start Phenol + β-Ketoester s_cat P₂O₅ s_start->s_cat Catalyst s_inter Intermediate: Phenoxy Enone s_cat->s_inter Activates Ketone s_product Product: Chromone s_inter->s_product Intramolecular Cyclization

Caption: Competing pathways for coumarin and chromone synthesis.

Domino/Cascade Reactions (Knoevenagel-Michael): Incomplete Cyclization

Question: I'm performing a three-component synthesis of a 2-amino-4H-chromene from a salicylaldehyde, malononitrile, and a phenol. My TLC shows a major spot, but it's not my desired product. What could this side product be?

Answer: In domino reactions that form chromenes, such as the Knoevenagel condensation followed by an oxa-Michael addition, the most common failure point is the final cyclization step.[10][11] The major side product is often the stable, uncyclized Knoevenagel adduct or the subsequent Michael adduct.

Mechanism of Side-Product Formation:

  • Knoevenagel Condensation: The aldehyde and the active methylene compound (e.g., malononitrile) condense to form a reactive α,β-unsaturated intermediate.[12][13]

  • Oxa-Michael Addition: The phenol's hydroxyl group attacks this intermediate.

  • Failure to Cyclize: If the resulting intermediate is sterically hindered or electronically stabilized, or if the reaction conditions are not optimal to promote the final ring-closing, this open-chain adduct can be isolated as the major product.

How to Avoid It:

  • Optimize Catalyst and Solvent: The choice of base catalyst is crucial. Weak amine bases like piperidine or L-proline are often used.[4][5] The solvent can also play a significant role; protic solvents like ethanol often facilitate the necessary proton transfers for cyclization.[1][14]

  • Increase Concentration of Michael Donor: In some cases, increasing the concentration of the C-H activated compound (like malononitrile) can accelerate the Michael addition step and prevent the formation of other side products.[15]

  • Thermal Promotion: Gently heating the reaction mixture can often provide the activation energy needed for the final intramolecular cyclization step. Monitor carefully by TLC to avoid decomposition.[1]

ParameterCondition to Favor CyclizationRationale
Catalyst Piperidine, L-proline, DBUEfficiently catalyzes both the Knoevenagel and subsequent cyclization steps.[4][5]
Solvent Ethanol, Water-Ethanol mixturesProtic solvents can stabilize intermediates and facilitate proton transfer required for ring closure.[1][15]
Temperature Room Temperature to Reflux (e.g., 60-80°C)Provides activation energy for the final intramolecular cyclization without causing product degradation.[1]
Reactant Ratio Slight excess of malononitrile (e.g., 1.2 equiv)Can expedite the Michael addition step, preventing side reactions of the initial Knoevenagel adduct.[15]
Cycloisomerization of Aryl Propargyl Ethers: Benzofuran vs. Chromene Formation

Question: My gold-catalyzed cycloisomerization of an aryl propargyl ether is giving me a mixture of the desired 2H-chromene and a benzofuran isomer. How can I improve the selectivity for the chromene?

Answer: The formation of a five-membered benzofuran ring instead of the six-membered chromene ring is a well-known side reaction in the cycloisomerization of aryl propargyl ethers.[16] This issue arises from two competing modes of intramolecular attack on the alkyne activated by the catalyst:

  • 6-endo-dig Cyclization: This is the desired pathway where the phenolic oxygen attacks the internal carbon of the alkyne, leading to the six-membered chromene ring.

  • 5-exo-dig Cyclization: This is the competing pathway where the oxygen attacks the terminal carbon of the alkyne, resulting in a five-membered benzofuran ring.

How to Improve Selectivity:

  • Catalyst Choice: This is the most critical factor. While many gold(I) catalysts can promote this reaction, their selectivity varies.[16] Iron(III) chloride (FeCl₃) in the presence of an aniline additive has been shown to strongly favor the 6-endo-dig cyclization to form chromenes.[16]

  • Ligand Effects: For gold catalysts, the ligands can influence selectivity. Experimenting with different phosphine ligands on the gold center can tune the steric and electronic environment, favoring one pathway over the other.

  • Substrate Structure: The electronic nature of the substituents on the starting material can sometimes influence the reaction's selectivity, though a definitive relationship is not always clear.[16] If possible, modifying substituents on the aromatic ring or the alkyne could be explored.

Recommended Protocol for Selective Chromene Synthesis: (Based on the work of Reddy et al. as described in ACS Catalysis)[16]

  • To a solution of the aryl propargyl ether (1.0 equiv) in an appropriate solvent (e.g., DCE), add aniline (2.0 equiv).

  • Add iron(III) chloride (20 mol %) to the mixture.

  • Stir the reaction at the optimized temperature (e.g., 80 °C) and monitor by TLC.

  • Upon completion, perform an aqueous work-up and purify the crude product by column chromatography.

Section 3: Purification Challenges

Question: My chromene synthesis worked, but I am struggling to purify the product. It co-elutes with an impurity during column chromatography, or it "oils out" during recrystallization. What can I do?

Answer: Purification can be as challenging as the reaction itself. Here are targeted strategies for these common issues:

Issue 1: Co-elution in Column Chromatography

  • Optimize Mobile Phase: If your product and an impurity are eluting together, your solvent system is not providing adequate separation.

    • Decrease Polarity: If they are eluting too quickly, your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate in hexanes).[17]

    • Try Different Solvents: Sometimes a complete change of solvent system is needed. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system can alter the selectivity of the separation.

    • Shallow Gradient: Use a very shallow gradient elution, where the polarity increases very slowly over a large volume of solvent. This can resolve closely running spots.[3]

Issue 2: "Oiling Out" During Recrystallization

"Oiling out" occurs when your compound comes out of solution above its melting point.[17]

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to redissolve the oil and add more of the primary solvent to decrease saturation.[17]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then place it in the refrigerator or freezer. Rapid cooling promotes oiling.

  • Change Solvent System: The chosen solvent may be unsuitable. The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[17] Try a different solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Charcoal Treatment: Impurities can sometimes lower the melting point of the mixture, causing it to oil out. Adding activated charcoal to the hot solution and then filtering it through celite can remove colored or greasy impurities before crystallization.[17]

Issue 3: Removing Unreacted Aldehyde

  • Aqueous Bisulfite Wash: During the work-up, unreacted aldehyde starting materials can often be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which is then extracted into the aqueous phase.[17]

References

  • Oxa‐Michael/Michael cascade reaction for the synthesis of chromene derivatives 37. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. (n.d.). IISTE.org. Retrieved from [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2025). ACS Omega. Retrieved from [Link]

  • Schmalz, H.-G., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Retrieved from [Link]

  • Kumar, P., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1659–1703. Retrieved from [Link]

  • Influence of solvent on the synthesis of the benzo[f]chromene derivative. (2020). ResearchGate. Retrieved from [Link]

  • Recent developments in thiochromene chemistry. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of 3-HCF2S-Chromones through Tandem Oxa-Michael Addition and Oxidative Difluoromethylthiolation. (2019). Organic Letters. Retrieved from [Link]

  • An efficient and reusable nano catalyst for the synthesis of benzoxanthene and chromene derivatives. (2019). Scientific Reports. Retrieved from [Link]

  • Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Domino reactions of chromones with activated carbonyl compounds. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. (2024). OICC Press. Retrieved from [Link]

  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. (2021). Molecules. Retrieved from [Link]

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2022). Molecules. Retrieved from [Link]

  • Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. (2019). Chemistry Letters. Retrieved from [Link]

  • Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. (2026). Molecules. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Three-component domino reaction in Triton B: A facile synthesis of 4H-chromene derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Novel domino procedures for the synthesis of chromene derivatives and their isomerization. (2025). ChemInform. Retrieved from [Link]

  • Solvent effect on the synthesis of benzo[g]chromene derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Proposed mechanistic cycle for the chromene product formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (n.d.). PubMed. Retrieved from [Link]

  • Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. (2018). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Pechmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Domino Reaction for the Synthesis of Substituted Pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes Involving Double Ring Formation. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. (n.d.). Molecules. Retrieved from [Link]

  • The Pechmann Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Mechanism of the Pechmann Reaction: A Theoretical Study. (2011). The Journal of Organic Chemistry. Retrieved from [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (n.d.). Journal of the Saudi Chemical Society. Retrieved from [Link]

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Optimization

Optimizing reaction conditions for the synthesis of chromene derivatives

Welcome to the Chromene Synthesis Technical Support Center . This comprehensive guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 2-amino-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromene Synthesis Technical Support Center . This comprehensive guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 2-amino-4H-chromene derivatives.

Chromenes are privileged scaffolds in medicinal chemistry, typically synthesized via a one-pot multicomponent reaction (MCR) involving an aromatic aldehyde, malononitrile, and a phenol or 1,3-diketone (like dimedone). Below, you will find validated protocols, data-driven optimization strategies, and advanced troubleshooting guides to ensure high yields, excellent atom economy, and scalable isolation.

Core Reaction Workflow & Mechanistic Pathway

Understanding the sequential causality of the multicomponent reaction is critical for optimization. The reaction proceeds through a cascade: a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol/dimedone, and concluding with an intramolecular cyclization and tautomerization to yield the chromene[1].

ChromeneSynthesis A Aromatic Aldehyde (1 mmol) Knoevenagel Knoevenagel Condensation A->Knoevenagel Base Catalyst B Malononitrile (1 mmol) B->Knoevenagel Base Catalyst C Phenol / Dimedone (1 mmol) Michael Michael Addition & Tautomerization C->Michael Intermediate Alkylidenemalononitrile Intermediate Knoevenagel->Intermediate - H2O Intermediate->Michael + Phenol/Dimedone Cyclization Intramolecular Cyclization Michael->Cyclization Product 2-Amino-4H-Chromene Derivative Cyclization->Product Tautomerization

Multicomponent reaction pathway for the synthesis of 2-amino-4H-chromene derivatives.
Standardized Step-by-Step Protocol

This self-validating protocol utilizes a green solvent system to drive the reaction equilibrium forward while simplifying purification[2][3].

  • Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., dimedone, 1.0 mmol)[2].

  • Solvent Addition : Add 10 mL of a 1:1 (v/v) mixture of Ethanol and Deionized Water.

    • Causality: Ethanol solubilizes the organic starting materials, while water increases the dielectric constant of the medium. This stabilizes the polar transition states during the Knoevenagel condensation and forces the highly hydrophobic final chromene product to precipitate, driving the reaction to completion via Le Chatelier's principle[3][4].

  • Catalyst Addition : Add the selected base catalyst (e.g., 15 mol% Pyridine-2-carboxylic acid or 20 mol% Piperidine)[2][3].

  • Reaction Execution : Attach a reflux condenser and heat the mixture to reflux (approx. 80–85 °C) with continuous stirring.

  • Validation & Monitoring : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the distinct spots of the starting materials disappear (typically 30–60 minutes)[2].

  • Isolation : Cool the flask to room temperature. The chromene derivative will naturally precipitate out of the aqueous-ethanolic mixture.

  • Purification : Isolate the solid product via vacuum filtration, wash with ice-cold water (2 x 5 mL), and recrystallize from hot ethanol to achieve >95% purity without the need for column chromatography[5].

Data-Driven Optimization

Optimizing the solvent and catalyst is the fastest way to improve yield and reduce reaction times. Below is a summary of quantitative optimization data derived from recent methodological studies.

Table 1: Effect of Solvent on Chromene Synthesis Yield (Model Reaction: Benzaldehyde + Malononitrile + Dimedone)

Solvent SystemTemperatureTime (min)Yield (%)Mechanistic Rationale
WaterReflux12030–40Poor solubility of organic substrates hinders collision frequency[2].
THF / TolueneReflux12045–55Low polarity fails to stabilize the Knoevenagel transition state[4][6].
EthanolReflux6085–90Good solubility, but product remains partially dissolved, lowering isolated yield[2].
Ethanol:Water (1:1) Reflux 30 92–98 Optimal balance of reactant solubility and product precipitation [3][4][5].
Solvent-Free (Neat)80 °C15–3090–95High concentration drives kinetics, but requires specific catalysts (e.g., MOFs)[2].

Table 2: Catalyst Selection and Loading Profiles

CatalystLoadingConditionYield (%)Ref
Piperidine20 mol%EtOH, RT85–95[2]
DABCO10 mol%Neat, 100 °C90–98[2]
NaN₃20 mol%Aq. EtOH, RT~89[7]
Pyridine-2-carboxylic acid (P2CA)15 mol%Water/EtOH, Reflux92–98[3]
DBU10 mol%EtOH, 60–65 °C80–85[8]

Troubleshooting Guide

Q: My reaction is stalling at the intermediate stage without forming the final chromene. What went wrong? A: This usually indicates that the intermediate alkylidenemalononitrile has formed, but the subsequent Michael addition is failing. This happens if the nucleophilicity of the phenol/dimedone is insufficient or the base is too weak to deprotonate it. Actionable Fix: Increase the reaction temperature slightly or switch to a stronger organic base (e.g., DBU instead of Piperidine)[8]. Ensure your solvent is polar enough to stabilize the enolate intermediate; adding a small volume of water to an ethanol solvent often resolves this stall[3][4].

Q: I am observing a high percentage of bis-adducts and unidentified side products on my TLC plate. How can I improve selectivity? A: Side products in MCRs often arise from localized concentration spikes or poor stoichiometric control. Actionable Fix: Ensure a strict 1:1:1 molar ratio of your reagents. To kinetically favor the desired pathway, pre-mix the aromatic aldehyde and malononitrile with the catalyst for 5 minutes. This initiates the Knoevenagel condensation before you add the phenol/dimedone derivative, minimizing competitive side reactions.

Q: My homogeneous catalyst is difficult to separate from the final product, complicating purification and ruining my elemental analysis. A: Homogeneous bases like piperidine or DBU require thorough aqueous workups or column chromatography to remove completely. Actionable Fix: Transition to heterogeneous or magnetic nanocatalysts, such as Fe₃O₄@SiO₂@Mel@DABCO[4] or metal-organic frameworks (Ag-CP MOFs)[9]. These solid-supported catalysts can be easily removed via an external magnet or simple hot filtration before the product crystallizes, leaving the chromene pristine.

Frequently Asked Questions (FAQs)

Q: How can I make the synthesis of chromene derivatives more environmentally friendly (Green Chemistry)? A: The most sustainable approaches focus on improving the Atom Economy (AE) and lowering the E-factor. You can achieve this by utilizing a 1:1 Ethanol/Water solvent system or entirely solvent-free conditions combined with microwave irradiation[10][11]. Furthermore, utilizing green, recyclable catalysts like Pyridine-2-carboxylic acid (P2CA)[3] or magnetic nanoparticles[4] eliminates toxic waste generated during traditional purification.

Q: How do I scale up the reaction from a 1 mmol discovery scale to a multi-gram scale? A: When scaling up MCRs, heat transfer and mixing efficiency become critical bottlenecks. Switch from a standard round-bottom flask to a jacketed reactor with overhead stirring. It is highly recommended to maintain the EtOH:H₂O solvent system; at a larger scale, the self-purifying mechanism of the product precipitating directly out of the aqueous mixture avoids the need for massive, solvent-heavy chromatography columns. You can isolate the product via simple industrial vacuum filtration[3][12].

References

  • High-performance Fe3O4@SiO2@Mel@DABCO Catalyst for Synthesis of Chromene Derivatives and Solid Phase Microextraction of Fipronil and Prometryn in Food Samples Followed by HPLC-UV Determination. Chemical Methodologies. URL:[Link]

  • One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. PMC / NIH. URL:[Link]

  • Ag-CP Mofs As A Green And Sustainable Catalyst For The Synthesis Of Bioactive Heterocyclic Chromene Derivatives. Journal of Positive School Psychology. URL:[Link]

  • Optimization of catalyst charge and solvent for the synthesis of compound 4b. ResearchGate. URL:[Link]

  • High-performance Fe3O4@SiO2@M-D and Fe3O4@SiO2@M-D-Cu with amine branches and decorated with copper metal for one-pot synthesis of chromene and xanthene derivatives. PMC / NIH. URL:[Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC / NIH. URL:[Link]

  • A Metalloradical Approach to 2H-Chromenes. PMC / NIH. URL:[Link]

  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI. URL:[Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. MDPI. URL:[Link]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Publications. URL:[Link]

  • V-CaHAp as a recyclable catalyst for the green multicomponent synthesis of benzochromenes. Arabian Journal of Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Welcome to the Technical Support Center for 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (CAS: 62499-04-1). This compound is a critical building block and intermediate in the synthesis of novel Hypoxia-Inducible...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid (CAS: 62499-04-1). This compound is a critical building block and intermediate in the synthesis of novel Hypoxia-Inducible Factor 1α (HIF-1α) inhibitors[1] and Hsp90 inhibitors (such as NCT-50)[2].

While highly valuable in drug discovery, the 2H-chromene scaffold presents unique stability challenges in solution. This guide is designed for researchers and assay developers to understand the causality behind these instabilities and implement field-proven, self-validating protocols to ensure experimental reproducibility.

Mechanistic Overview of Instability (The "Why")

To troubleshoot degradation, you must first understand the structural vulnerabilities of the molecule. The instability of this compound in solution is driven by three primary mechanisms:

  • Photochemical Electrocyclic Ring Opening: 2H-chromenes are inherently photochromic materials. Upon exposure to UV or ambient visible light, the molecule absorbs energy (transitioning to an excited singlet state, S1​ ), which triggers an ultrafast, barrierless cleavage of the C2–O1 bond[3],[4]. This electrocyclic ring opening generates a highly reactive, colored (yellow/orange) zwitterionic or ortho-quinoidal intermediate. While this process is thermally reversible in the dark, prolonged light exposure leads to irreversible oxidation or polymerization[3].

  • Acid-Catalyzed Hydration and Cleavage: The 2H-chromene ring contains an electron-rich double bond. The presence of the 5-methoxy group—a strong electron-donating group via resonance (+M effect)—further increases the electron density on this ring[1]. While this methoxy group is crucial for forming hydrogen bonds in target binding pockets (e.g., interacting with Asn622 in Hsp90)[2], it significantly lowers the activation energy for electrophilic attack. In acidic solutions (pH < 3), the double bond is rapidly protonated, leading to hydration or complete acid-catalyzed ring cleavage.

  • Nucleophilic Solvolysis: The free carboxylic acid at the 6-position is prone to slow esterification when stored in primary alcohols (like methanol or ethanol) over extended periods, a process accelerated by trace acidic impurities.

PhotochemicalDegradation A 5-Methoxy-2,2-dimethyl- 2H-chromene-6-carboxylic Acid (Closed Ring, Colorless) B UV/Vis Light Exposure (hv) A->B Absorption C Excited Singlet State (S1) Ultrafast Bond Cleavage B->C D Open-Ring Isomer (Zwitterionic/Quinoidal, Yellow) C->D Electrocyclic Ring Opening D->A Thermal Relaxation (Dark) E Irreversible Degradation (Oxidation/Polymerization) D->E Prolonged Exposure

Fig 1. Photochemical ring-opening and degradation pathway of 2H-chromenes.

Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution in DMSO turned from colorless to a faint yellow/orange after being left on the benchtop. Is the compound ruined? A: This color change is the visual manifestation of the photochemical ring-opening into the zwitterionic open-ring isomer[3],[4]. If the exposure was brief (under 2 hours), the reaction is largely reversible. Move the vial to a dark environment at room temperature for 4-6 hours to allow thermal relaxation back to the closed-ring state. If the solution was exposed to light for days, irreversible oxidative degradation has likely occurred, and the stock should be discarded.

Q2: I am observing multiple unexpected peaks and a loss of signal in my LC-MS chromatogram. I am using a standard 0.1% Formic Acid (FA) mobile phase. What is happening? A: The 5-methoxy-2H-chromene core is highly sensitive to acid. The 0.1% FA (pH ~2.7) in your mobile phase is catalyzing the hydration of the chromene double bond, leading to ring opening and the formation of multiple degradation products during the chromatographic run. Resolution: Switch to a neutral or slightly alkaline mobile phase system, such as 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide in Water/Acetonitrile.

Q3: Can I store the compound in Methanol or Ethanol for long-term use? A: No. While short-term dissolution in methanol for immediate assay use is acceptable, long-term storage will lead to esterification of the 6-carboxylic acid and potential nucleophilic addition of the alcohol across the activated chromene double bond. Always use anhydrous DMSO or Acetonitrile for long-term stock solutions.

Q4: Does the 5-methoxy group affect the stability compared to unsubstituted chromenes? A: Yes. The methoxy group donates electron density into the ring system. While this is pharmacologically beneficial for target affinity[1],[2], it makes the alkene more nucleophilic and thus significantly more susceptible to electrophilic attack by protons (acid-catalyzed degradation) or reactive oxygen species compared to a bare 2H-chromene.

Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid under various solution conditions, based on the established kinetic behavior of methoxy-substituted 2H-chromenes.

Solvent / ConditionIlluminationTemppHEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSODark-20°CN/A> 12 monthsNone (Stable)
Anhydrous DMSOAmbient Light25°CN/A~ 7-10 daysPhotochemical Ring Opening
MethanolDark25°CN/A~ 14 daysEsterification / Solvolysis
Acetonitrile : Water (50:50)Dark25°C2.0 (0.1% TFA)< 12 hoursAcid-Catalyzed Hydration
Acetonitrile : Water (50:50)Dark25°C7.4> 30 daysNone (Stable)

Validated Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies include built-in Quality Control (QC) checkpoints.

Protocol A: Preparation of Master Stock Solutions (10 mM)

Objective: Create a highly stable, degradation-resistant stock solution for biological or chemical assays.

  • Preparation: Equilibrate the lyophilized powder of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired amount into an amber glass vial (crucial for blocking UV/Vis light).

  • Dissolution: Add the calculated volume of Anhydrous DMSO (Water content <0.005%).

  • Agitation: Vortex gently for 60 seconds. Do not use ultrasonic baths, as localized heating and cavitation can induce free-radical formation and accelerate degradation.

  • Inert Atmosphere: Purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds before sealing.

  • Self-Validating QC Check: Remove a 1 µL aliquot and dilute it in 1 mL of DMSO. Measure the UV absorbance at 320 nm. The solution must be completely colorless. A shift in λmax​ or the appearance of a broad absorption band at ~400-450 nm indicates premature ring-opening. If the QC passes, proceed to storage.

  • Storage: Store aliquots at -20°C in the dark.

Protocol B: LC-MS Analysis Method (Avoiding Acid Degradation)

Objective: Accurately quantify the compound without inducing on-column degradation.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.5 - 8.0.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column: Use a base-deactivated C18 column (e.g., Waters XBridge) designed to operate efficiently at neutral/alkaline pH.

  • Gradient: Run a standard reverse-phase gradient (e.g., 5% B to 95% B over 10 minutes).

  • Self-Validating QC Check: Inject a freshly prepared standard. The compound should elute as a single, sharp peak. The presence of a leading shoulder or multiple isobaric peaks indicates that the mobile phase pH has dropped, causing on-column hydration of the chromene ring.

Workflow Step1 Weighing & Aliquoting (Amber Vials, Argon Purge) Step2 Solvent Selection (Anhydrous DMSO or ACN) Step1->Step2 Step3 Dissolution (Vortex, No Sonicator Heat) Step2->Step3 Step4 Storage (-20°C, Desiccated, Dark) Step3->Step4 Decision Need for Assay? Step4->Decision Decision->Step4 No Step5 Thaw to RT in Dark Dilute in pH 7.4 Buffer Decision->Step5 Yes

Fig 2. Standard operating procedure for preparing and storing stable solutions.

References

  • [1] Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. Journal of Medicinal Chemistry - ACS Publications.

  • [2] Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer. PMC - National Institutes of Health.

  • [3] Opening 2,2-diphenyl-2H-chromene to infrared light. PMC - National Institutes of Health.

  • [4] The Ring-Opening Reaction of Chromenes: A Photochemical Mode-Dependent Transformation. The Journal of Physical Chemistry A - ACS Publications.

Sources

Optimization

Technical Support Center: Maximizing the Purity of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Welcome to the technical support guide for the synthesis and purification of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid. This document is designed for researchers, medicinal chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid. This document is designed for researchers, medicinal chemists, and drug development professionals who require this molecule in high purity for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream biological assays, structural studies, and clinical outcomes.

This guide moves beyond simple protocols to explain the chemical principles behind each purification step. We will explore common impurities, provide detailed troubleshooting for frequently encountered issues, and outline robust methods for validating the purity of your final product.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. The impurity profile is intrinsically linked to the synthetic route employed. A common pathway to the target molecule involves the formylation of 5-Methoxy-2,2-dimethyl-2H-chromene, followed by oxidation to the carboxylic acid. This process can introduce several classes of impurities.

SM 5-Methoxy-2,2-dimethyl- 2H-chromene INT 6-Formyl Intermediate SM->INT Formylation (e.g., Vilsmeier-Haack) IMP1 Unreacted Starting Material (Less Polar) SM->IMP1 PROD Target Carboxylic Acid INT->PROD Oxidation (e.g., Jones, Pinnick) IMP2 Isomeric Byproducts (e.g., 8-formyl) (Similar Polarity) INT->IMP2 IMP3 Unoxidized Aldehyde (Less Polar) INT->IMP3 IMP4 Reagents/Solvents

Caption: Plausible synthesis route and common points of impurity introduction.

Frequently Asked Questions: Impurity Identification

Q1: What are the most common impurities I should expect?

A: Impurities can be broadly categorized as follows:

  • Unreacted Starting Materials: The parent 5-Methoxy-2,2-dimethyl-2H-chromene or the intermediate 6-formyl derivative are common. The formyl intermediate is particularly prevalent if the oxidation step is incomplete.

  • Isomeric Byproducts: Acylation and formylation of chromenes can sometimes yield a mixture of isomers.[1] Depending on the reaction conditions, you might find small amounts of the 8-carboxy isomer, which can be difficult to separate due to its similar polarity.

  • Reagent-Related Impurities: Residual catalysts or reagents from the synthesis, such as zinc chloride or phosphoryl chloride, may persist.[1] Basic catalysts like piperidine can also be present if not adequately removed during workup.[2]

  • Degradation Products: Chromenes can be sensitive to strong acids, potentially leading to resinification or side reactions.[1] The target molecule itself could undergo decarboxylation if subjected to excessive heat.[3]

Q2: My TLC plate shows a spot that runs higher (higher Rf) than my product. What is it likely to be?

A: Your product is a carboxylic acid, which is highly polar and should have a relatively low Rf value on a silica gel TLC plate. A spot with a higher Rf value is less polar. The most likely candidates are the unreacted starting chromene or the unoxidized 6-formyl intermediate.[3] Both lack the polar carboxylic acid group and will travel further up the plate.

Q3: How can I remove residual salicylaldehyde-type starting materials?

A: If your synthesis started from a salicylaldehyde derivative, it may carry through the process. An effective method to remove aldehydes is to wash the organic layer of your workup with a saturated aqueous solution of sodium bisulfite.[2] The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase for easy removal.[2]

Section 2: A Step-by-Step Guide to Purification

We recommend a multi-step purification strategy that leverages the chemical properties of your target molecule. The general workflow involves a preliminary purification via acid-base extraction, followed by a high-purity polishing step using recrystallization or column chromatography.

start Crude Synthesized Product ab_extraction Step 1: Acid-Base Liquid-Liquid Extraction start->ab_extraction precipitate Precipitated Pure Acid ab_extraction->precipitate Removes neutral & basic impurities decision Is Purity Sufficient? (Check by TLC/¹H NMR) precipitate->decision recrystallize Step 2a: Recrystallization decision->recrystallize No (Crystalline Solid) chromatography Step 2b: Column Chromatography decision->chromatography No (Oily or Complex Mixture) final_product High-Purity Final Product decision->final_product Yes recrystallize->final_product chromatography->final_product

Caption: Recommended workflow for purifying the target carboxylic acid.

Protocol 1: Foundational Purification via Acid-Base Extraction

This technique is the most effective first step for purifying any carboxylic acid.[4] It exploits the acidic nature of your product to separate it from neutral and basic impurities.

Causality: By dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., NaOH, NaHCO₃), the carboxylic acid is deprotonated to form its sodium salt. This salt is ionic and highly soluble in the aqueous layer, while neutral impurities (like the starting chromene or aldehyde intermediate) remain in the organic layer. The layers are separated, and the pure carboxylic acid is then regenerated by acidifying the aqueous layer, causing it to precipitate.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).

    • Expert Tip: NaHCO₃ is a weaker base and is often preferred to avoid potential hydrolysis of other functional groups. However, 1M NaOH ensures complete deprotonation of the carboxylic acid.[4]

  • Separation: Combine all aqueous layers. At this point, the aqueous layer contains the sodium salt of your desired product. The organic layer contains neutral and basic impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3 (check with pH paper). Your product, 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid, should precipitate as a solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to remove residual water.

Protocol 2a: High-Purity Polish via Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[5] The key is selecting a solvent in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[2]

Q4: My compound is separating as an oil instead of crystals ("oiling out"). What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[2] To fix this:

  • Increase Solvent Volume: Your solution may be too concentrated. Reheat the mixture to dissolve the oil and add more of the primary solvent.[2]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oiling.

  • Change Solvents: Use a solvent with a lower boiling point or modify the ratio of your mixed solvent system.

Solvent SystemProperties & Use Case
Ethanol A good starting point for many chromene derivatives.[2]
Ethanol / Water A mixed system for when the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify before cooling.[2]
Ethyl Acetate / Hexane Another common mixed system that provides a wide polarity range. Dissolve in a minimal amount of hot ethyl acetate and add hexane until cloudy.[2]
Toluene An option for aromatic carboxylic acids.[4]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.[2]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2b: High-Purity Polish via Flash Column Chromatography

If recrystallization fails or if the product is an oil, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel).[2]

Q5: My separation on the column is poor, and the fractions are mixed. How can I improve it?

A: Poor separation is almost always due to an incorrect mobile phase (eluent). The polarity of your eluent is critical.[2]

  • Eluent is Too Polar: If your product and impurities elute too quickly and together, decrease the proportion of the polar solvent (e.g., use 5% ethyl acetate in hexane instead of 10%).

  • Eluent is Not Polar Enough: If your product will not move from the top of the column, increase the polarity of the eluent.

  • Optimize with TLC: Always determine the ideal mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound for the best separation on a column.

TLC Rf ValueInterpretationAction for Column
0.8 - 1.0 Eluent is far too polar.Drastically decrease the proportion of the polar solvent (e.g., from 20% EtOAc to 5% EtOAc).
0.5 - 0.7 Eluent is too polar.Decrease the proportion of the polar solvent.
0.25 - 0.35 Optimal Range. Use this solvent system for your column.
0.0 - 0.1 Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., from 5% EtOAc to 10% EtOAc).

Step-by-Step Methodology:

  • TLC Analysis: Test various ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate) to find the mixture that gives your product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in a series of fractions.[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]

Section 3: Purity Assessment and Validation

After purification, you must confirm the purity of your compound using analytical methods. Relying on a single technique is not recommended.

TechniqueInformation ProvidedStrengths & Considerations
¹H NMR Confirms chemical structure and can reveal the presence of proton-bearing impurities.Excellent for identifying structurally similar impurities. Quantitative NMR (qNMR) can be used for absolute purity determination with an internal standard.[6]
HPLC Provides a quantitative measure of purity by separating the sample into its components.Highly sensitive and accurate for determining purity percentages.[][8] The industry standard for purity validation.
Melting Point A sharp melting point close to the literature value indicates high purity.A broad melting point range is a classic sign of impurities.[3] It's a fast and simple, but less definitive, method.
Mass Spectrometry (MS) Confirms the molecular weight of the target compound.Can help identify the mass of unknown impurities when coupled with a separation technique like LC or GC.[]

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Patents, Google. (n.d.). EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them.
  • Patents, Google. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PMC. (2011). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Retrieved from [Link]

  • J-STAGE. (n.d.). Acylations of 2,2-Dimethyl-2H-chromenes. Retrieved from [Link]

  • MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability of Chromene-Based Compounds

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of chromene (benzopyran) derivatives: exceptional in vitro target af...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of chromene (benzopyran) derivatives: exceptional in vitro target affinity coupled with dismal intracellular accumulation. This guide provides a mechanistic framework to diagnose, assay, and resolve permeability bottlenecks in your chromene pipelines.

Diagnostic Workflow

PermeabilityTroubleshooting Start Poor Permeability of Chromene Compound Assay Run Parallel Assays: PAMPA & Caco-2 Start->Assay Check Compare Apparent Permeability (Papp) Assay->Check Passive Low PAMPA & Low Caco-2 (Passive Permeability Issue) Check->Passive Efflux High PAMPA & Low Caco-2 (Active Efflux Issue) Check->Efflux MedChem1 Optimize Lipophilicity (LogP) Reduce TPSA / MW Passive->MedChem1 Formulation Nanocarrier Formulation or Prodrug Strategy Passive->Formulation EffluxAssay Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Efflux->EffluxAssay MedChem2 Remove P-gp Recognition Motifs (Steric Hindrance) EffluxAssay->MedChem2 ER > 2 Inhibitor Co-administer with Efflux Inhibitor (e.g., Verapamil) EffluxAssay->Inhibitor ER > 2

Workflow for diagnosing and resolving chromene permeability issues via Caco-2 and PAMPA assays.

FAQ Section 1: Understanding the Permeability Barrier (Mechanisms & Causality)

Q: Why do my chromene-based leads consistently show poor intracellular accumulation despite high target affinity? A: The benzopyran scaffold is inherently hydrophobic. While a high partition coefficient (LogP > 4.0) facilitates the initial entry of the molecule into the lipid bilayer, it creates a severe thermodynamic penalty for exiting the bilayer into the aqueous cytosol. This phenomenon, known as membrane entrapment, is a primary culprit for poor transcellular diffusion. Furthermore, extensive structural modifications—such as the addition of bulky lipophilic groups or multiple ether oxygens—can inadvertently transform these molecules into highly affine substrates for multidrug efflux transporters like P-glycoprotein (P-gp), leading to active extrusion[1].

Q: How do I interpret discordant PAMPA and Caco-2 results for my chromene library? A: To isolate the root cause of poor permeability, you must decouple passive diffusion from active efflux by running parallel assays.

  • 2 measures strictly passive transcellular diffusion because it utilizes an artificial lipid membrane devoid of proteins[2].

  • 3 express a full suite of human intestinal transporters (P-gp, BCRP, MRP2)[3].

If your chromene exhibits high PAMPA permeability but low Caco-2 apical-to-basolateral ( Papp​ ) permeability, your compound is actively being pumped out of the cell. If both values are low, the issue is strictly physicochemical (e.g., excessive Topological Polar Surface Area or membrane entrapment).

FAQ Section 2: Assay Methodologies & Self-Validating Protocols

Q: What is the gold-standard protocol for validating the permeability of chromene derivatives in Caco-2 cells? A: A bidirectional Caco-2 transport assay is mandatory to accurately calculate the Efflux Ratio (ER). To ensure trustworthiness, this protocol incorporates a self-validating system using internal controls to verify monolayer integrity and rule out non-specific binding.

Step-by-Step Methodology: 4 [4]

  • Cell Culture & Seeding: Seed Caco-2 cells (passage 26–31) on polycarbonate Transwell inserts (0.4 μm pore size) at a density of 1×105 cells/cm². Culture for 21 days in DMEM supplemented with 10% FBS, replacing the medium every 48 hours.

  • Integrity Validation (Critical Step): Prior to the assay, measure the Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 600 Ω·cm², confirming the formation of tight junctions.

  • Equilibration: Wash the monolayers twice with pre-warmed Hanks’ Balanced Salt Solution (HBSS, pH 7.4) and equilibrate for 30 minutes at 37°C.

  • Dosing & Self-Validation:

    • Absorptive Transport (A-to-B): Add 10–50 μM of the chromene compound (max 1% DMSO) to the Apical chamber.

    • Secretory Transport (B-to-A): Add the compound to the Basolateral chamber.

    • Internal Controls: Co-administer Lucifer Yellow (paracellular marker, target Papp​<0.5×10−6 cm/s) and Propranolol (transcellular marker, target Papp​>10×10−6 cm/s).

  • Sampling: Extract 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed HBSS to maintain sink conditions.

  • Quantification & Mass Balance: Analyze samples via LC-MS/MS. Crucially, calculate the mass balance by summing the compound in the receiver chamber, donor chamber, and cell lysate. A mass balance <80% indicates your chromene is precipitating or binding to the plastic assay plates.

  • Calculation: Determine the apparent permeability coefficient ( Papp​ ) using Papp​=(dQ/dt)/(A×C0​) . Calculate the Efflux Ratio as ER=Papp​(B-to-A)/Papp​(A-to-B) .

FAQ Section 3: Data Interpretation & Medicinal Chemistry Solutions

Q: My chromene derivative has an Efflux Ratio (ER) > 2.0. How can I chemically modify it to bypass P-gp? A: P-gp recognizes bulky, lipophilic molecules with multiple hydrogen bond acceptors (HBAs). Chromenes with multiple methoxy or ester linkages are prime targets. To resolve this:

  • Reduce HBAs: Convert esters to bioisosteres or remove non-essential ether oxygens.

  • Steric Shielding: Introduce steric bulk adjacent to the remaining hydrogen bond acceptors to physically block interaction with the P-gp binding pocket.

  • Optimize Lipophilic Efficiency (LLE): Lowering the overall LogP while maintaining target affinity often 5[5].

Q: If structural modification destroys target affinity, what formulation strategies can rescue permeability? A: When the pharmacophore is rigidly constrained, pivot to formulation. Encapsulating the highly lipophilic chromene in lipid nanocarriers (e.g., liposomes) or polymeric nanoparticles allows the drug to bypass membrane transporters entirely via endocytosis. Alternatively, 6 that masks the problematic polar groups can facilitate passive entry, after which intracellular esterases cleave the moiety to release the active chromene[6].

Quantitative Summary of Physicochemical Determinants
Physicochemical ParameterOptimal Range for ChromenesMechanistic Impact on PermeabilityTroubleshooting Action
LogP (Lipophilicity) 2.0 – 4.0>4.0 causes membrane entrapment; <2.0 prevents lipid bilayer entry.Optimize Lipophilic Efficiency (LLE); mask polar groups.
TPSA (Polar Surface Area) < 120 Ų>120 Ų restricts passive transcellular diffusion due to high desolvation energy.Remove unnecessary H-bond donors/acceptors.
Molecular Weight (MW) < 500 Da>500 Da impedes passive diffusion through the tightly packed lipid bilayer.Truncate non-essential bulky side chains.
Efflux Ratio (ER) < 2.0>2.0 indicates active transport back into the gut lumen (e.g., via P-gp).Reduce H-bond acceptors; add steric hindrance near oxygens.
References
  • Green chemistry appended synthesis, metabolic stability and pharmacokinetic assessment of medicinally important chromene dihydropyrimidinones Source: PubMed / NIH URL
  • Impact of Lipophilic Efficiency on Compound Quality Source: Journal of Medicinal Chemistry / ACS URL
  • Absorption, Metabolism, and Excretion of Cajaninstilbene Acid Source: ACS Publications URL
  • Systematic evaluation of permeability-related behavior and physicochemical determinants of structurally diverse phytochemicals using a Caco-2 cell model Source: RSC Publishing URL
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR Source: Semantic Scholar URL

Sources

Optimization

Refining analytical methods for detecting 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analytical detection of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid. This resource, designe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analytical detection of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid. This resource, designed by application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust, accurate, and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing an analytical method for this specific chromene derivative.

Question 1: What are the most suitable initial HPLC conditions for analyzing 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid?

Answer: For initial method development, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is the most appropriate choice. The key to a successful separation lies in controlling the mobile phase pH to manage the ionization state of the carboxylic acid group.

  • Rationale: The analyte possesses a carboxylic acid functional group, making its retention on a non-polar stationary phase (like C18) highly dependent on pH.[1][2][3] At a pH well below its pKa, the carboxylic acid will be in its neutral, protonated (-COOH) form, which is more hydrophobic and will be retained longer on a C18 column.[4] If the mobile phase pH is near the pKa, you risk having a mixed population of ionized and non-ionized forms, leading to poor peak shapes like splitting or severe tailing.[2][3]

  • Recommended Starting Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water. This will ensure the mobile phase pH is low (~2.7), keeping the analyte in its non-ionized, well-retained form.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detection: UV detection at a wavelength determined by a UV scan of the analyte (the chromene structure should provide good absorbance).

    • Gradient: A generic scouting gradient (e.g., 5% to 95% B over 15 minutes) can be used to determine the approximate elution time, followed by optimization.

Question 2: How should I approach sample preparation for this analyte in a complex matrix like plasma?

Answer: For biological matrices such as plasma or serum, sample preparation is critical to remove proteins and other interferences that can affect the column and detector.[5][6] Solid-Phase Extraction (SPE) is a highly effective and recommended technique.[6][7]

  • Rationale: SPE provides cleaner extracts compared to simpler methods like protein precipitation, which is crucial for sensitive LC-MS/MS analysis to minimize matrix effects like ion suppression.[8][9] For acidic compounds, a non-polar or mixed-mode extraction is often preferred over anion exchange, as endogenous anions in biological fluids can interfere with the latter.[9]

  • Recommended Protocol (Polymeric Reversed-Phase SPE):

    • Pre-treat Sample: Acidify the plasma sample by adding an equal volume of 1-2% formic acid in water. This step ensures the analyte is in its neutral form for optimal retention on a non-polar sorbent.[9]

    • Condition Cartridge: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by acidified water.

    • Load Sample: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in acidified water) to remove polar interferences.

    • Elute: Elute the analyte with methanol or acetonitrile. The eluted fraction can then be evaporated and reconstituted in the mobile phase for injection.

Question 3: For LC-MS/MS analysis, which ionization mode is preferable for this molecule?

Answer: Negative ion mode Electrospray Ionization (ESI) is typically the preferred mode for acidic compounds.

  • Rationale: The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻. This deprotonation process is highly efficient in the ESI source, generally leading to a strong and stable signal for quantification. While positive ionization might be possible (e.g., forming a proton or sodium adduct), the sensitivity is usually significantly lower for acidic molecules compared to the negative ion mode.[10]

  • Optimization Tip: To enhance sensitivity in negative mode, you can use a mobile phase with a slightly higher pH (e.g., buffered with ammonium acetate) if chromatography allows. However, for good peak shape, it is often better to maintain acidic conditions for chromatography and rely on the ESI source conditions to facilitate deprotonation.

II. Troubleshooting Guide

This section is formatted to address specific experimental problems with causal explanations and actionable solutions.

Problem 1: Poor Chromatographic Peak Shape (Tailing)

Symptom: The peak for 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid is asymmetrical with a pronounced tail.

Primary Cause & Explanation: The most common cause of peak tailing for acidic analytes is secondary interactions between the analyte and the stationary phase.[11] The carboxylic acid group, if partially ionized, can interact with residual, un-capped silanol groups on the silica backbone of the column. These active sites can cause a portion of the analyte molecules to "stick" momentarily, leading to a tailing peak.

Solutions:

  • Lower Mobile Phase pH:

    • Action: Ensure your aqueous mobile phase (Solvent A) contains a sufficient concentration of acid. A 0.1% concentration of formic acid or phosphoric acid is standard.

    • Why it Works: By lowering the mobile phase pH to at least two units below the analyte's pKa, you ensure that over 99% of the analyte is in its single, neutral (protonated) form.[4] This minimizes interactions with silanol groups and promotes a uniform interaction with the C18 stationary phase, resulting in a sharp, symmetrical peak.[1][2]

  • Use a Modern, High-Purity Column:

    • Action: Switch to a column with high-purity silica and advanced end-capping (e.g., Agilent Zorbax, Waters XBridge/XSelect).

    • Why it Works: These columns are manufactured to have a much lower concentration of free silanol groups, reducing the sites available for unwanted secondary interactions.[10][11]

  • Check for Column Contamination:

    • Action: If the tailing develops over time, flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). Always use a guard column to protect the analytical column.[12]

    • Why it Works: Strongly retained contaminants can create active sites on the column head, leading to peak distortion. A guard column acts as a disposable filter, trapping these contaminants before they reach the main column.[12][13]

Workflow: Troubleshooting Peak Tailing

G cluster_0 Problem Identification cluster_1 Primary Investigation: Mobile Phase pH cluster_2 Secondary Investigation: Column Health cluster_3 Resolution start Observe Asymmetrical Peak (Tailing Factor > 1.2) check_pH Is Mobile Phase pH ~2 units below analyte pKa? (e.g., contains 0.1% Formic Acid) start->check_pH adjust_pH Action: Add 0.1% Formic or Phosphoric Acid to Aqueous Phase. check_pH->adjust_pH No check_column Is the column modern, high-purity, and end-capped? check_pH->check_column Yes end_node Symmetrical Peak Achieved adjust_pH->end_node use_new_column Action: Switch to a column designed for polar analytes or with advanced end-capping. check_column->use_new_column No check_contamination Has performance degraded over time? check_column->check_contamination Yes use_new_column->end_node flush_column Action: Flush column with strong solvents. Install a guard column. check_contamination->flush_column Yes check_contamination->end_node No flush_column->end_node

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Problem 2: Low Recovery During Solid-Phase Extraction (SPE)

Symptom: The analyte signal is significantly lower than expected after performing SPE on a plasma sample when compared to a neat standard.

Primary Cause & Explanation: Low recovery is typically due to either incomplete retention of the analyte on the SPE sorbent or incomplete elution. For this acidic compound, the most likely issue during a reversed-phase SPE protocol is improper pH adjustment during the sample loading step.

Solutions:

  • Verify Sample pH Before Loading:

    • Action: Before loading your sample onto the SPE cartridge, physically measure the pH to confirm it is acidic (ideally pH < 4).

    • Why it Works: The analyte must be in its neutral, protonated form to be retained by hydrophobic interactions on the reversed-phase sorbent. If the sample is not sufficiently acidic, the analyte will be in its ionized, more polar form and will pass through the cartridge without being retained.[9]

  • Optimize Elution Solvent Strength:

    • Action: If you suspect the analyte is retained but not eluting, increase the strength of your elution solvent. If using methanol, try eluting with acetonitrile. If that fails, try a mixture like 2% ammonium hydroxide in methanol.

    • Why it Works: While the analyte is retained in its neutral form, it is eluted by disrupting the hydrophobic interaction with a strong organic solvent. If the interaction is very strong, a more powerful solvent is needed. Adding a small amount of base (like ammonium hydroxide) to the elution solvent will ionize the carboxylic acid, making it very polar and forcing its release from the non-polar sorbent, which can dramatically improve elution.

  • Consider Mixed-Mode SPE:

    • Action: Use a mixed-mode SPE sorbent that has both reversed-phase and anion-exchange properties (e.g., Agilent SampliQ SAX).[14]

    • Why it Works: Mixed-mode sorbents offer dual retention mechanisms. You can load the sample at a mid-range pH to retain via hydrophobic interaction, then wash, and finally elute using a solvent that disrupts both hydrophobic and ionic interactions, providing very clean extracts and high recovery.[15][16][17]

Problem 3: Low Sensitivity and Ion Suppression in LC-MS/MS

Symptom: The analyte signal is weak and inconsistent, especially when analyzing samples from a biological matrix.

Primary Cause & Explanation: This is a classic sign of matrix effects, specifically ion suppression. Co-eluting endogenous compounds from the sample matrix (like phospholipids from plasma) compete with the analyte for ionization in the ESI source, reducing the number of analyte ions that reach the mass spectrometer detector.[8]

Solutions:

  • Improve Chromatographic Separation:

    • Action: Adjust your HPLC gradient to move the analyte's retention time away from the "phospholipid elution zone," which typically occurs in the later part of a reversed-phase gradient.

    • Why it Works: If the interfering compounds do not co-elute with your analyte, they cannot suppress its ionization.[8]

  • Enhance Sample Preparation:

    • Action: Your sample preparation is not clean enough. If you are using protein precipitation, switch to SPE. If you are already using SPE, optimize the wash step by using a slightly stronger organic solvent to remove more interferences before eluting your analyte.

    • Why it Works: A more rigorous sample cleanup physically removes the compounds that cause ion suppression before the sample is ever injected.[8][9]

  • Use an Isotope-Labeled Internal Standard:

    • Action: Synthesize or purchase a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H atoms).

    • Why it Works: An ideal internal standard co-elutes with the analyte and experiences the exact same degree of ion suppression. By measuring the ratio of the analyte to the internal standard, the variability caused by suppression is cancelled out, leading to accurate and precise quantification.

III. Detailed Protocols

Protocol 1: Generic RP-HPLC-UV Method Development

This protocol provides a starting point for developing a robust HPLC-UV method.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid in methanol. Prepare working standards by diluting the stock in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Scan from 200-400 nm to find λmax, then monitor at the determined maximum.

    • Scouting Gradient:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Optimization: Based on the retention time from the scouting run, adjust the gradient to provide a run time where the peak of interest elutes between 3 and 10 minutes with good resolution from any impurities.

IV. References

  • ACS Publications. (2002, January 1). Development of generic liquid chromatography-mass spectrometry methods using experimental design. Retrieved from

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. Retrieved from

  • Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Retrieved from

  • Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from

  • Journal of Analytical Toxicology. Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column. Oxford Academic. Retrieved from

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from

  • ResearchGate. (2025, August 9). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Retrieved from

  • Agilent. Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from

  • PubMed. (1997, February). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Retrieved from

  • Agilent. Sample Preparation Techniques for Biological Matrices. Retrieved from

  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from

  • Osaka Soda. Troubleshooting | HPLC Q&A. Retrieved from

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Retrieved from

  • Waters. HPLC Troubleshooting Guide. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid with its analogs

Title: Comparative Efficacy Guide: 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid and Its Structural Analogs in Targeted Therapeutics Executive Summary & Scientific Context As a Senior Application Scientist, evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid and Its Structural Analogs in Targeted Therapeutics

Executive Summary & Scientific Context

As a Senior Application Scientist, evaluating building blocks for targeted therapeutics requires moving beyond basic chemical properties to understand their pharmacophoric utility. 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid (CAS 62499-04-1) is not merely a synthetic intermediate; it is a highly privileged scaffold derived from the natural product deguelin[1].

In modern drug discovery, this specific carboxylic acid serves as the critical binding domain in the design of novel Heat Shock Protein 90 (Hsp90) inhibitors (such as NCT-50 and HVH-2930) and Hypoxia-Inducible Factor 1α (HIF-1α) inhibitors[1][2][3]. This guide provides a comprehensive, data-driven comparison of the 5-methoxy-2,2-dimethyl-2H-chromene scaffold against its structural analogs, detailing the causality behind its superior efficacy and providing self-validating experimental protocols for drug development professionals.

Mechanistic Grounding: Structural Causality in Target Engagement

When incorporated into an amide drug candidate (e.g., NCT-50), the 5-methoxy-2,2-dimethyl-2H-chromene moiety targets the C-terminal ATP-binding pocket of Hsp90—a region notoriously difficult to drug effectively due to its unique conformational dynamics[1].

The superior efficacy of this specific scaffold over its analogs is driven by two precise atomic interactions:

  • Hydrogen Bonding: The oxygen atom of the 5-methoxy group acts as a critical hydrogen bond acceptor, interacting directly with the side-chain of Ser677 in the Hsp90 C-terminal domain[1].

  • Cation-π Interactions: The benzopyran (chromene) ring itself engages in a strong cation-π interaction with the side-chain amine of Lys615[1].

These dual interactions stabilize the open conformation of the Hsp90 homodimer. Consequently, the chaperone complex fails to stabilize oncogenic client proteins (like HER2 and HIF-1α), driving them toward rapid ubiquitination and proteasomal degradation[1][3].

G Inhibitor Chromene-based Inhibitor (e.g., NCT-50) Hsp90 Hsp90 C-Terminal ATP-Binding Pocket Inhibitor->Hsp90 Binds Ser677 & Lys615 Client Client Proteins (HIF-1α, HER2) Hsp90->Client Fails to Stabilize Degradation Proteasomal Degradation Client->Degradation Ubiquitination Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Induces

Mechanism of chromene-based Hsp90 inhibitors inducing client protein degradation.

Comparative Efficacy: SAR Analysis of Chromene Analogs

To objectively evaluate efficacy, we must compare the target affinity and cellular IC50 of inhibitors utilizing the baseline 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid against those synthesized with modified analogs. The data below synthesizes the structure-activity relationship (SAR) trends observed in C-terminal Hsp90 and HIF-1α inhibitor development.

Chromene Core AnalogStructural ModificationTarget Engagement (Hsp90)Relative Cellular EfficacyMechanistic Impact
5-Methoxy-2,2-dimethyl-2H-chromene Baseline (NCT-50 / HVH-2930 core)High AffinityPotent (IC50 < 2 μM)Optimal H-bonding with Ser677; strong cation-π with Lys615[1].
Des-methoxy-2,2-dimethyl-2H-chromene Removal of 5-OMeWeak AffinitySignificantly ReducedLoss of the critical H-bond acceptor at Ser677 leads to rapid target dissociation.
5-Ethoxy-2,2-dimethyl-2H-chromene Bulky alkoxy extensionModerate AffinityReducedSteric clashing within the narrow C-terminal ATP pocket reduces binding thermodynamics.
Chromene-truncated (Open Chain) Ring opening / truncationVariableModerateWhile effective in some HIF-1α inhibitor scaffolds, increased flexibility incurs an entropic penalty during Hsp90 binding[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols represent a self-validating system: first synthesizing the active therapeutic from the carboxylic acid building block, followed by direct biochemical validation of target engagement.

Protocol 1: Synthesis of Chromene-6-Carboxamide Therapeutics (Amide Coupling)

This protocol details the coupling of 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid to an aniline/amine derivative to form an active Hsp90 inhibitor (e.g., HVH-2930)[3].

  • Activation: Dissolve 1.0 eq of 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid and 1.1 eq of the target amine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere[3].

  • Coupling Agents: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

    • Causality Note: HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate formed by EDC to create a less reactive, but far more stable active ester. This suppresses racemization and prevents the formation of unreactive N-acylurea byproducts.

  • Base Addition: Introduce 1.5 eq of Triethylamine (TEA) to neutralize the hydrochloride salts and drive the nucleophilic attack forward[3].

  • Reaction: Stir continuously at room temperature for 15 hours[3].

  • Workup & Purification: Extract the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with distilled water and brine to remove water-soluble byproducts. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (using a MeOH:CH2Cl2 gradient)[3].

Protocol 2: Target Engagement Validation via ATP-Agarose Binding Assay

To prove that the synthesized analog actively competes for the Hsp90 C-terminal pocket, use this competitive binding assay[1].

  • Cell Lysis: Lyse NSCLC or BEAS-2B cells in a non-denaturing lysis buffer (containing protease and phosphatase inhibitors) to preserve the native 3D conformation of the Hsp90 homodimer.

  • Pre-clearing: Incubate the lysate with empty agarose beads for 1 hour at 4°C to remove non-specific binding proteins.

  • Competitive Incubation: Divide the lysate into equal aliquots. Treat with either vehicle (DMSO) or varying concentrations of the synthesized chromene analog (e.g., 1 μM, 5 μM, 10 μM). Incubate for 2 hours at 4°C.

  • ATP-Agarose Pull-down: Add ATP-agarose beads to all samples and incubate for an additional 2 hours.

    • Causality Note: The beads mimic the native ATP substrate. If the drug effectively binds the C-terminal pocket, it will competitively exclude the Hsp90 protein from binding the ATP-agarose matrix.

  • Elution & Detection: Wash the beads extensively, elute the bound proteins using SDS sample buffer, and resolve via SDS-PAGE. Perform a Western blot using an anti-Hsp90 antibody.

  • Data Interpretation: A dose-dependent decrease in the Hsp90 band intensity in drug-treated samples directly validates that the chromene analog successfully occupies the ATP-binding pocket[1].

References

  • Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy | Journal of Medicinal Chemistry - ACS Publications.
  • Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer | PMC - NIH.gov.
  • Supplementary information 1: The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive | Thno.org.

Sources

Comparative

Validating the Mechanism of Action of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid in Next-Generation Hsp90 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary The development of Heat Shock Protein 90 (Hsp90) inhibitors has...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

The development of Heat Shock Protein 90 (Hsp90) inhibitors has historically been hindered by the dose-limiting toxicities and compensatory resistance mechanisms associated with N-terminal targeting. 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid (CAS: 62499-04-1) has emerged as a highly privileged pharmacophoric building block designed to overcome these limitations. Derived via the ring-truncation of the natural rotenoid deguelin, this chromene core serves as the critical anchor for next-generation C-terminal Hsp90 inhibitors , such as NCT-50 and HVH-2930 [1, 2].

This guide objectively compares the performance of this chromene scaffold against traditional alternatives, details its precise mechanism of action (MoA), and provides self-validating experimental protocols for researchers synthesizing and evaluating novel Hsp90 and HIF-1α inhibitors.

Mechanism of Action: The C-Terminal Advantage

Unlike traditional N-terminal inhibitors (e.g., 17-AAG) that trigger a detrimental Heat Shock Response (HSR) by releasing Heat Shock Factor 1 (HSF1), inhibitors built upon the 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid core target the C-terminal ATP-binding pocket of the Hsp90 homodimer[4].

Structural Causality and Binding Kinetics

The chromene moiety is structurally optimized to fit into the central region of the Hsp90 dimerization interface. In silico docking and empirical binding assays confirm that the oxygen atom of the methoxy group on the chromene ring forms a critical hydrogen bond with the side-chain of Ser677 , while the adjacent acylamino group interacts with Lys615 [1]. By stabilizing the open conformation of the Hsp90 homodimer, the chromene core disrupts the chaperone cycle. This leads to the ubiquitination and proteasomal degradation of oncogenic client proteins—such as HIF-1α, HER2, and AKT—without inducing the compensatory upregulation of Hsp70 [1, 3].

MoA_Pathway A 5-Methoxy-2,2-dimethyl-2H- chromene-6-carboxylic Acid Core B Hsp90 C-Terminal ATP-Binding Pocket A->B H-Bonds (Lys615, Ser677) C Client Protein Degradation (HIF-1α, HER2, AKT) B->C Inhibits Chaperone Function E Heat Shock Response (HSR) (Hsp70 Upregulation) B->E Evades Activation (Key Clinical Advantage) D Apoptosis in Cancer Cells (NSCLC, Trastuzumab-Resistant) C->D Overcomes Resistance

Caption: Mechanism of action of the chromene core targeting the Hsp90 C-terminus while evading HSR.

Comparative Performance Analysis

To contextualize the utility of 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid, it must be compared against the parent natural products it was derived from (Deguelin, Novobiocin) and traditional N-terminal inhibitors.

The intact rotenoid Deguelin exhibits potent C-terminal Hsp90 inhibition but causes severe Parkinson's disease-like neurotoxicity [1]. By employing a ring-truncation strategy to isolate only the active chromene carboxylic acid, researchers successfully eliminated this neurotoxicity while retaining high binding affinity [3]. When hybridized with other pharmacophores (yielding compounds like NCT-50 and HVH-2930), the resulting molecules demonstrate superior safety and efficacy profiles in non-small cell lung cancer (NSCLC) and trastuzumab-resistant HER2+ breast cancer models[1, 2].

Table 1: Comparative Efficacy and Toxicity Profiles of Hsp90 Scaffolds
Scaffold / Building BlockRepresentative CompoundTarget DomainHSR Activation (Hsp70 Surge)NeurotoxicityPrimary Experimental Indication
Chromene-Carboxylic Acid Hybrid NCT-50, HVH-2930 C-Terminal Negative (Evasion) Absent NSCLC, HER2+ Breast Cancer
Intact RotenoidDeguelinC-TerminalNegativeHigh (Parkinsonian)Limited (Due to Toxicity)
Benzoquinone Ansamycin17-AAG (Tanespimycin)N-TerminalPositive (High)AbsentVarious (Clinical failures due to HSR)
AminocoumarinNovobiocinC-TerminalNegativeAbsentWeak Efficacy / Tool Compound

Experimental Workflows for MoA Validation

To ensure scientific integrity, the validation of any novel inhibitor utilizing the 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid core requires a self-validating experimental loop. The following protocols detail the synthesis coupling, target engagement, and phenotypic validation.

Workflow S1 1. Pharmacophore Coupling (Amide Bond) S2 2. ATP-Agarose Binding Assay S1->S2 Purified Compound S3 3. Western Blot Profiling S2->S3 Confirms C-Term Occupancy S4 4. In Vivo Xenograft Efficacy Models S3->S4 Confirms Client Degradation & No HSR

Caption: Step-by-step experimental workflow for validating chromene-based Hsp90 inhibitors.

Protocol 1: Pharmacophore Coupling (Amide Bond Formation)

Causality: The carboxylic acid group of the chromene core must be activated to form a stable amide linkage with an aniline or amine derivative (e.g., to synthesize NCT-50 or HVH-2930). EDC/HOBt coupling is preferred to prevent racemization and ensure high yields [2].

  • Dissolve 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and Triethylamine (TEA, 3.0 eq). Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the target amine/aniline derivative (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 15 hours under an inert argon atmosphere.

  • Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel column chromatography (MeOH:DCM gradient) [2].

Protocol 2: ATP-Agarose Competitive Binding Assay

Causality: Unlike N-terminal inhibitors which readily displace standard fluorescent ATP probes, C-terminal inhibitors require specialized competitive binding assays. The ATP-agarose pull-down assay physically isolates Hsp90, allowing researchers to quantify the competitive displacement of the chromene-based inhibitor against immobilized ATP, directly validating C-terminal occupancy [1].

  • Prepare cell lysates (e.g., from H1299 NSCLC cells) in a lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear lysates with plain agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate 500 µg of pre-cleared lysate with varying concentrations of the synthesized chromene-inhibitor (0.1 µM to 10 µM) for 2 hours at 4°C.

  • Add 50 µL of γ-phosphate-linked ATP-agarose beads and incubate overnight at 4°C with gentle rotation.

  • Wash the beads four times with lysis buffer, boil in 2X SDS sample buffer, and resolve the eluted proteins via SDS-PAGE.

  • Immunoblot for Hsp90. A dose-dependent decrease in Hsp90 band intensity indicates successful competition for the ATP-binding pocket.

Protocol 3: Western Blot Validation (Client Degradation vs. HSR Evasion)

Causality: N-terminal Hsp90 inhibitors invariably trigger the HSF1 pathway, leading to a compensatory surge in Hsp70, which protects cancer cells and causes clinical resistance. Blotting for Hsp70 is a critical negative control; a true C-terminal inhibitor utilizing the chromene core will degrade client proteins while leaving Hsp70 levels unchanged [2, 4].

  • Treat target cancer cells (e.g., JIMT-1 trastuzumab-resistant cells) with the synthesized inhibitor (1–10 µM) for 24 hours. Use 17-AAG (1 µM) as a positive control for HSR induction.

  • Harvest cells and extract total protein using RIPA buffer.

  • Perform SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against key client proteins: HIF-1α , HER2 , and p-AKT .

  • Probe with a primary antibody against Hsp70 (to evaluate HSR).

  • Expected Result: The chromene-based inhibitor should show a dose-dependent decrease in HIF-1α, HER2, and p-AKT, with no increase in Hsp70 expression compared to the vehicle control. Conversely, the 17-AAG lane will show a massive upregulation of Hsp70.

Conclusion

The 5-methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid core is a highly validated, non-toxic alternative to intact rotenoids for targeting the C-terminal domain of Hsp90. By facilitating the degradation of oncogenic drivers like HIF-1α and HER2 without triggering the dose-limiting Heat Shock Response, this scaffold provides a robust foundation for researchers developing targeted therapies against chemo-resistant and trastuzumab-resistant malignancies.

References

  • Hyun, S. Y., et al. (2018). Development of a novel Hsp90 inhibitor NCT-50 as a potential anticancer agent for the treatment of non-small cell lung cancer. Scientific Reports, 8, 13926. Available at:[Link]

  • Park, M., et al. (2024). The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer. Theranostics, 14(6), 2295-2312. Available at: [Link]

  • Kim, J., et al. (2018). Novel Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitors for Angiogenesis-Related Ocular Diseases: Discovery of a Novel Scaffold via Ring-Truncation Strategy. Journal of Medicinal Chemistry, 61(19), 8754-8773. Available at:[Link]

  • Wu, J., et al. (2022). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). International Journal of Oncology, 62(1), 1-15. Available at:[Link]

Validation

A Comparative Benchmarking Guide to the Synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Introduction: The Significance of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is a key heterocyclic compound that serves as a vital building block in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid is a key heterocyclic compound that serves as a vital building block in the synthesis of a variety of biologically active molecules and natural products. The 2,2-dimethyl-2H-chromene scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.

Methodology 1: Direct Chromene Formation via Condensation with a Prenylating Agent

One of the most direct and atom-economical approaches to the synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid involves the condensation of a suitably substituted phenol with a prenylating agent, such as 3-methyl-2-butenal (prenal). This method builds the characteristic 2,2-dimethyl-2H-chromene ring in a single key step.

Reaction Mechanism and Rationale

The reaction is believed to proceed through an initial ortho-quinone methide intermediate. This highly reactive species then undergoes a 6π-electrocyclization to form the stable bicyclic chromene system. The choice of catalyst and reaction conditions is critical to favor the desired regioselective annulation and minimize the formation of byproducts.

DOT Diagram: Proposed Mechanism of Direct Chromene Formation

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Phenol 2-Hydroxy-4- methoxybenzoic Acid Intermediate ortho-Quinone Methide Phenol->Intermediate Condensation (Catalyst) Prenylating_Agent 3-Methyl-2-butenal (Prenal) Prenylating_Agent->Intermediate Product 5-Methoxy-2,2-dimethyl- 2H-chromene-6-carboxylic Acid Intermediate->Product 6π-Electrocyclization

Caption: Proposed reaction pathway for the direct synthesis of the target chromene.

Comparative Analysis of Catalytic Systems

Several catalytic systems can be employed for this transformation, each with its own set of advantages and disadvantages.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pyridine High temperature (reflux)Readily available, simple procedure.Can require long reaction times, potential for byproduct formation.
Phenylboronic Acid Acetic acid/toluene, moderate temperatureMilder conditions, can improve regioselectivity.[1]Catalyst can be expensive, requires careful optimization.
Microwave Irradiation (Catalyst-Free) CDCl3, sealed vessel, microwave heatingRapid reaction times, often high yields, catalyst-free.[2]Requires specialized equipment, potential for pressure buildup.
Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established procedures for the microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes.[2]

Materials:

  • 2-Hydroxy-4-methoxybenzoic acid

  • 3-Methyl-2-butenal (Prenal)

  • Chloroform-d (CDCl3) or another suitable high-boiling solvent

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add 2-hydroxy-4-methoxybenzoic acid (1.0 eq).

  • Add the solvent (e.g., CDCl3) to achieve a concentration of approximately 0.25 M.

  • Add 3-methyl-2-butenal (3.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 300 W) for 1 hour. The temperature will rise due to dielectric heating.

  • After the reaction is complete, cool the vial to room temperature.

  • The crude reaction mixture can be analyzed directly by NMR. For purification, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Excess Prenal: Using an excess of the prenylating agent helps to drive the reaction to completion.

  • Microwave Irradiation: This technique significantly accelerates the reaction by efficiently heating the polar reactants, often leading to cleaner reactions and higher yields in a shorter time compared to conventional heating.[2]

  • Solvent Choice: A relatively non-polar, high-boiling solvent is chosen to ensure the reaction can reach the required temperature under microwave conditions without excessive pressure buildup.

Methodology 2: Multi-Step Synthesis via Phenyl Propargyl Ether Rearrangement

An alternative and widely used strategy involves the thermal rearrangement of a phenyl propargyl ether intermediate.[3] This method provides a high degree of control over the regioselectivity of the chromene ring formation.

Reaction Mechanism and Rationale

This synthesis proceeds in two distinct steps:

  • Etherification: The phenolic hydroxyl group of the starting material is alkylated with a propargyl halide (e.g., 3-chloro-3-methyl-1-butyne) under basic conditions to form the corresponding phenyl propargyl ether.

  • Claisen Rearrangement and Cyclization: The isolated phenyl propargyl ether is then heated in a high-boiling solvent (e.g., N,N-diethylaniline). This induces a[4][4]-sigmatropic (Claisen) rearrangement to form an allenyl phenol intermediate, which rapidly undergoes a 6-endo-dig cyclization to yield the 2,2-dimethyl-2H-chromene.

DOT Diagram: Phenyl Propargyl Ether Rearrangement Pathway

G cluster_step1 Step 1: Etherification cluster_step2 Step 2: Thermal Rearrangement Start 2-Hydroxy-4- methoxybenzoic Acid Ether Phenyl Propargyl Ether Start->Ether Base, Propargyl Halide Allenyl_Phenol Allenyl Phenol Intermediate Ether->Allenyl_Phenol Heat ([3,3]-Sigmatropic Rearrangement) Product 5-Methoxy-2,2-dimethyl- 2H-chromene-6-carboxylic Acid Allenyl_Phenol->Product 6-endo-dig Cyclization

Caption: Two-step synthesis of the target chromene via a phenyl propargyl ether intermediate.

Detailed Experimental Protocol: Phenyl Propargyl Ether Rearrangement

This protocol is based on general procedures for the synthesis of 2,2-dimethyl-2H-chromenes via this route.[3]

Step 1: Synthesis of the Phenyl Propargyl Ether

Materials:

  • 2-Hydroxy-4-methoxybenzoic acid

  • 3-Chloro-3-methyl-1-butyne

  • Potassium carbonate (K2CO3)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI, catalytic)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • To this stirred suspension, add 3-chloro-3-methyl-1-butyne (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Thermal Rearrangement and Cyclization

Materials:

  • Phenyl propargyl ether from Step 1

  • N,N-Diethylaniline

Procedure:

  • Dissolve the phenyl propargyl ether in N,N-diethylaniline.

  • Heat the solution to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a suitable solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove the N,N-diethylaniline), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid.

Rationale for Experimental Choices:

  • Base and Solvent in Etherification: A moderate base like potassium carbonate is used to deprotonate the phenol without hydrolyzing the carboxylic acid. Acetone or DMF are suitable polar aprotic solvents for this SN2 reaction.

  • Catalytic KI: Iodide ions can displace the chloride from the propargyl halide in situ, forming the more reactive propargyl iodide, which accelerates the reaction.

  • High-Boiling Solvent for Rearrangement: N,N-Diethylaniline is a common choice as it has a high boiling point required to overcome the activation energy for the Claisen rearrangement.

Comparative Summary of Synthetic Methods

FeatureMethodology 1: Direct CondensationMethodology 2: Phenyl Propargyl Ether Rearrangement
Number of Steps One-potTwo steps
Atom Economy HighModerate
Reagents Phenol, Prenal, CatalystPhenol, Propargyl halide, Base, High-boiling solvent
Reaction Conditions Can be harsh (high temp) or mild (microwave)Requires basic conditions then high temperature
Regioselectivity Can be an issue, dependent on catalyst and substrateGenerally high and predictable
Scalability Microwave method may be limited in scaleGenerally more scalable
Purification Can be challenging due to byproductsIntermediates and final product often require purification

Characterization of 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the gem-dimethyl group (a singlet around δ 1.4 ppm), the vinyl protons of the chromene ring (two doublets with a coupling constant of ~10 Hz), the aromatic protons, and the methoxy group singlet. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the gem-dimethyl group, the sp2 carbons of the chromene and aromatic rings, the methoxy carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the calculated mass of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid.

Conclusion and Recommendations

The choice of synthetic method for 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic Acid depends on the specific requirements of the researcher.

  • For rapid synthesis and screening of analogues on a small scale , the microwave-assisted direct condensation offers a significant advantage in terms of speed and efficiency.[2]

  • For larger-scale synthesis where regioselectivity and predictability are paramount , the two-step phenyl propargyl ether rearrangement method is often the more robust and reliable choice.[3]

Both methods are well-established in the literature for the synthesis of related chromene structures. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize and benchmark this important chemical entity.

References

  • MJA Lab. (2009). Direct, regioselective synthesis of 2,2-dimethyl-2H-chromenes. Total syntheses of octandrenolone and precocenes I.
  • LOCKSS. (1999, December 27). synthesis of 2,2-dimethyl-2h-chromenes.
  • Bandeira, P. N., et al. (2015). Catalytic Synthesis of 2H‑Chromenes. ACS Catalysis, 5(4), 2329–2366.
  • RSC Publishing. Novel methods for the synthesis of 2-2-dimethylchromens. Journal of the Chemical Society D: Chemical Communications.
  • Sharma, A., et al. (2025, June 11). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis, 12(4), 247-271.
  • NIH Public Access. (2010, August 18). Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds. Tetrahedron Letters, 51(33), 4382–4386.
  • Chauder, B. A., et al. (2001). Condensation of phenols with 3-methyl-2-butenal in the presence of phenylboronic acid. ResearchGate.
  • MDPI. (2022, April 28). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol.

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